5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOYSDZOWQHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397241 | |
| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182295-26-7 | |
| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure and metabolic stability make it an excellent bioisostere for amide and ester functionalities, which are often susceptible to enzymatic degradation. This property allows for the enhancement of pharmacokinetic profiles of drug candidates. Compounds incorporating the 1,2,4-oxadiazole motif have demonstrated a wide array of biological activities, acting as muscarinic agonists, receptor antagonists, and anti-inflammatory agents.
This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway for a specific derivative, 5-propyl-3-p-tolyl-1,2,4-oxadiazole (CAS 182295-26-7, Molecular Formula: C₁₂H₁₄N₂O). We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss critical process optimization and troubleshooting strategies to ensure a high-yielding and reproducible synthesis.
Retrosynthetic Analysis and Strategy
The most logical and field-proven approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and cyclization of an amidoxime with an acylating agent.[1][2] This strategy, often referred to as the "amidoxime route," offers high convergence and reliability.
Our retrosynthetic analysis of the target molecule, this compound, deconstructs the target into two key building blocks:
-
p-tolylamidoxime (N'-hydroxy-4-methylbenzenecarboximidamide) : This intermediate provides the C3-p-tolyl fragment and the N-N-O portion of the heterocyclic ring.
-
Butyryl Chloride : This acylating agent provides the C5 and the attached propyl group.
The forward synthesis, therefore, is a two-stage process:
-
Stage 1 : Synthesis of the key p-tolylamidoxime intermediate from commercially available p-tolunitrile.
-
Stage 2 : Acylation of the p-tolylamidoxime with butyryl chloride, followed by a cyclodehydration reaction to form the final 1,2,4-oxadiazole ring.
Stage 1: Synthesis of the Key Intermediate: p-Tolylamidoxime
The synthesis of amidoximes from their corresponding nitriles is a fundamental and well-established transformation.[3] The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.
Mechanism and Rationale
The reaction is typically performed using hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine nucleophile. A mild base like triethylamine (TEA) or sodium carbonate is sufficient to drive the reaction forward without promoting significant side reactions. The choice of an alcohol, such as ethanol, as the solvent is advantageous due to its ability to dissolve both the nitrile and the hydroxylamine salt, facilitating a homogeneous reaction mixture.
// Nodes RCN [label="p-Tolunitrile"]; NH2OH [label="Hydroxylamine\n(from NH₂OH·HCl + Base)"]; Intermediate [label="Addition Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Amidoxime [label="p-Tolylamidoxime", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RCN -> Intermediate [label=" Nucleophilic Attack"]; NH2OH -> Intermediate [style=invis]; // for alignment Intermediate -> Amidoxime [label=" Proton Transfer"];
// Invisible edges for layout {rank=same; RCN; NH2OH;} } केंदMechanism for p-tolylamidoxime formation.
Experimental Protocol: Synthesis of p-Tolylamidoxime
-
Materials:
-
p-Tolunitrile (1.0 eq)
-
Hydroxylamine Hydrochloride (1.5 eq)
-
Triethylamine (TEA) (1.5 eq) or Sodium Carbonate (1.5 eq)
-
Ethanol (approx. 5-10 mL per gram of nitrile)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolunitrile, hydroxylamine hydrochloride, and ethanol.
-
Begin stirring to form a suspension.
-
Slowly add the triethylamine (or sodium carbonate) to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the resulting solid residue in water and stir for 30 minutes to dissolve the triethylamine hydrochloride salt.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the white solid product (p-tolylamidoxime) under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
-
-
Expected Characterization (p-Tolylamidoxime, CAS 19227-13-5): [4]
-
Appearance: White crystalline solid.
-
¹H NMR: Expect signals for the aromatic protons (two doublets), the methyl group singlet, and broad singlets for the -NH₂ and -OH protons.
-
¹³C NMR: Expect signals for the imidamide carbon (C=N), the four distinct aromatic carbons, and the methyl carbon.
-
Stage 2: Acylation and Cyclodehydration to this compound
This is the final, crucial stage where the heterocyclic ring is constructed. The process involves two key transformations that can often be performed sequentially in one pot: O-acylation of the amidoxime followed by cyclodehydration.[2][5]
Mechanism and Rationale
-
O-Acylation: The p-tolylamidoxime, in the presence of a base, is acylated by butyryl chloride. The more nucleophilic nitrogen of the amino group initially attacks the acyl chloride, but a rapid acyl transfer to the more thermodynamically stable O-acylated intermediate occurs. The base (e.g., pyridine or TEA) is critical to neutralize the HCl generated during the reaction.
-
Cyclodehydration: The O-acyl amidoxime intermediate is then induced to cyclize. This intramolecular reaction involves the attack of the amidine nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This step is often the most challenging and can require forcing conditions.[6]
-
Thermal Cyclization: Heating the isolated O-acyl intermediate in a high-boiling solvent like toluene or xylene can provide the energy needed to overcome the activation barrier for cyclization.
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are highly effective. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a common and efficient choice.[7] Superbase systems, such as NaOH or KOH in DMSO, have also been shown to promote cyclization at room temperature.[7]
-
Experimental Protocol: Synthesis of this compound
-
Materials:
-
p-Tolylamidoxime (1.0 eq)
-
Butyryl Chloride (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq) (for base-mediated method)
-
-
Procedure (Two-Step, Base-Mediated Cyclization):
-
Dissolve p-tolylamidoxime in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (or TEA) to the solution, followed by the dropwise addition of butyryl chloride.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the formation of the O-acyl intermediate by TLC.
-
Once acylation is complete, add the TBAF solution (1.0 M in THF) dropwise to the reaction mixture.
-
Stir the mixture at room temperature overnight (12-16 hours). The cyclization can be gently heated (e.g., to 50°C) to expedite the process if room temperature conversion is slow.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
-
Expected Characterization (this compound, CAS 182295-26-7): [8]
-
Appearance: Likely a white solid or a colorless oil.
-
¹H NMR (predicted): Based on the analogue 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, the following signals are expected:[3]
-
Aromatic protons of the tolyl group: Two doublets, integrating to 2H each, around δ 7.3-8.1 ppm.
-
Tolyl methyl group: A singlet at ~δ 2.4-2.5 ppm, integrating to 3H.
-
Propyl group: A triplet for the α-CH₂ (~δ 2.9-3.1 ppm, 2H), a sextet for the β-CH₂ (~δ 1.8-2.0 ppm, 2H), and a triplet for the terminal CH₃ (~δ 1.0-1.1 ppm, 3H).
-
-
¹³C NMR (predicted): Key signals expected:[3][9]
-
Oxadiazole C5: ~δ 176-178 ppm.
-
Oxadiazole C3: ~δ 168-170 ppm.
-
Aromatic and propyl carbons in their respective expected regions.
-
-
Mass Spectrometry (EI or ESI): m/z = 203 [M+H]⁺ for C₁₂H₁₄N₂O.
-
Process Optimization and Troubleshooting
A robust protocol is a self-validating one. Understanding potential pitfalls is key to ensuring reproducibility and high yields.
| Issue / Symptom | Probable Cause | Recommended Solution & Rationale | Reference |
| Low Yield in Stage 2 | Incomplete cyclization of the O-acyl amidoxime intermediate. | This is the most common bottleneck. If using thermal cyclization, increase the temperature or reflux time. For base-mediated methods, ensure anhydrous conditions as water can hydrolyze the intermediate. Consider switching to a stronger base system like NaOH/DMSO. | [6][10] |
| Side product observed with mass of hydrolyzed O-acyl intermediate | Presence of water during the cyclization step or workup. | Ensure all solvents and reagents for the cyclization step are rigorously dried. Minimize exposure to atmospheric moisture. Use anhydrous workup conditions if possible before purification. | [6] |
| Formation of an isomeric product | Boulton-Katritzky Rearrangement (BKR), a thermal rearrangement of the 1,2,4-oxadiazole ring. | This is more common with certain substitution patterns and can be triggered by heat or acid. If BKR is suspected, attempt the cyclization at a lower temperature using a more potent base. Use neutral, anhydrous conditions for purification and avoid acidic workups. | [6][10] |
| Low Yield in Stage 1 | Incomplete reaction of the nitrile. | Ensure a sufficient excess of hydroxylamine and base are used. Confirm that the reaction has gone to completion via TLC before workup. The reaction can be sensitive to the electronic nature of the nitrile. | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N'-Hydroxy-4-methylbenzenecarboximidamide | C8H10N2O | CID 209113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
physicochemical properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodology, and potential applications of this compound. The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the characterization and strategic importance of this heterocyclic compound. We will delve into its molecular profile, provide a robust, detailed protocol for its synthesis and characterization, and discuss its therapeutic potential based on the well-documented biological activities of its structural class.
Introduction & Strategic Significance
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its unique electronic properties and metabolic stability.[1] Unlike esters or amides, the oxadiazole core is resistant to hydrolysis by common metabolic enzymes, making it an ideal surrogate to improve the durability and oral bioavailability of drug candidates. Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties.[1][2]
This compound (Figure 1) is a specific analogue within this class, featuring a p-tolyl group at the 3-position and a propyl group at the 5-position. This substitution pattern provides a balance of aromatic and aliphatic character, influencing its solubility, lipophilicity, and potential interactions with biological targets. Understanding the physicochemical nature of this molecule is the first critical step in evaluating its potential as a lead compound in drug discovery programs.
Figure 1: Chemical Structure of this compound
A 2D representation of the title compound's molecular structure.
Molecular & Physicochemical Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its behavior in biological systems, its formulation possibilities, and its stability.
Key Identifiers
The following table summarizes the core identification information for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-Propyl-3-(4-methylphenyl)-1,2,4-oxadiazole | P&S Chemicals |
| CAS Number | 182295-26-7 | [3] |
| Molecular Formula | C₁₂H₁₄N₂O | [3] |
| Molecular Weight | 202.26 g/mol | PubChem |
Physicochemical Properties
| Property | Predicted / Estimated Value | Justification / Methodology |
| Physical State | White to off-white solid | Based on analogous 3,5-disubstituted 1,2,4-oxadiazoles. |
| Melting Point | Not available | |
| Boiling Point | > 300 °C (Predicted) | Estimated based on high molecular weight and aromatic structure. |
| Aqueous Solubility | Poor | Aromatic heterocycles of this nature are typically sparingly soluble in water. |
| Organic Solubility | Soluble | Expected to be soluble in common organic solvents like DCM, EtOAc, MeOH, and DMSO. |
| logP (Octanol/Water) | ~3.5 - 4.0 (Predicted) | Calculated using various online algorithms (e.g., XLogP3). Indicates high lipophilicity. |
| pKa | ~1.5 - 2.5 (Predicted) | The oxadiazole ring nitrogens are weakly basic due to electron delocalization within the aromatic system. |
Note: Predicted values should be used as a guideline and confirmed experimentally.
Synthesis & Characterization
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established field in organic chemistry. The most reliable and common approach involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative. This ensures high regioselectivity and generally good yields.
Synthetic Strategy & Causality
The chosen synthetic route proceeds in two primary stages (Figure 2).
-
Formation of the Amidoxime: The synthesis begins with the conversion of a nitrile (p-tolunitrile) into the corresponding amidoxime (p-tolylamidoxime). This is a crucial step as the amidoxime provides the N-C-N backbone required for the 3-substituted portion of the heterocycle. The reaction with hydroxylamine is robust and a standard procedure for generating this key intermediate.
-
Acylation and Cyclodehydration: The p-tolylamidoxime is then acylated with an appropriate acylating agent, in this case, butyryl chloride, to introduce the propyl group. The resulting O-acyl amidoxime intermediate is unstable and readily undergoes thermal or base-catalyzed cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using a base like pyridine not only scavenges the HCl byproduct but also catalyzes the final ring-closing step.
Figure 2: General Synthetic Workflow
A simplified diagram of the two-stage synthesis protocol.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally similar analogue, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[4]
Step 1: Synthesis of 4-methylbenzamidoxime (p-tolylamidoxime)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-tolunitrile (10.0 g, 85.4 mmol), hydroxylamine hydrochloride (7.12 g, 102.5 mmol), and ethanol (100 mL).
-
Reaction: To the stirring suspension, add a solution of sodium hydroxide (4.10 g, 102.5 mmol) in water (20 mL) dropwise. The choice of a mixed ethanol/water solvent system ensures the solubility of both organic and inorganic reagents.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue, which may cause the product to precipitate.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reagent Preparation: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 4-methylbenzamidoxime (5.0 g, 33.3 mmol) in anhydrous pyridine (30 mL). Cool the solution to 0 °C in an ice bath. Pyridine serves as both the solvent and the acid scavenger.
-
Acylation: Add butyryl chloride (3.9 g, 36.6 mmol) dropwise to the cold, stirring solution. The dropwise addition at 0 °C is critical to control the exothermic reaction between the acyl chloride and the amidoxime.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cyclization: Heat the mixture to 80 °C for 2 hours to ensure complete cyclodehydration of the intermediate to the final oxadiazole product.
-
Work-up: Cool the reaction mixture and pour it into 150 mL of ice-cold 1M HCl to neutralize the pyridine. This will likely form a precipitate or an oil.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a white solid or oil.
Spectroscopic Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. Based on the structure and data from analogous compounds[4], the following spectral characteristics are expected:
-
¹H NMR (400 MHz, CDCl₃):
-
Propyl Group: A triplet at ~1.0 ppm (3H, -CH₃), a sextet at ~1.8 ppm (2H, -CH₂-), and a triplet at ~2.9 ppm (2H, -CH₂- attached to C5).
-
Tolyl Group: A singlet at ~2.4 ppm (3H, Ar-CH₃) and two doublets in the aromatic region, ~7.3 ppm and ~7.9 ppm (2H each, AA'BB' system).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Propyl Group: Signals at ~13 ppm (-CH₃), ~20 ppm (-CH₂-), and ~28 ppm (-CH₂- attached to C5).
-
Tolyl Group: A signal at ~21.5 ppm (Ar-CH₃), and aromatic signals between ~124-142 ppm.
-
Oxadiazole Ring: Two quaternary carbon signals at ~168 ppm (C3) and ~178 ppm (C5).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z = 203.12.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an intriguing candidate for further investigation.
-
Bioisosterism: As a metabolically robust bioisostere of an ester or amide, it can be incorporated into known pharmacophores to block hydrolysis, potentially increasing the half-life and oral bioavailability of a parent drug.[1]
-
Lipophilicity and Permeability: With a predicted logP value in the range of 3.5-4.0, the compound is highly lipophilic. This suggests it will likely have good membrane permeability, a key attribute for oral drug absorption and for crossing the blood-brain barrier.
-
Therapeutic Targets: Given the broad activity of the 1,2,4-oxadiazole class, this compound could be screened against a wide array of targets. The literature suggests high potential in oncology, inflammation, and neuroscience.[1][2] For example, various 1,2,4-oxadiazole derivatives have shown potent activity as agonists for muscarinic receptors and as anticancer agents.[5]
This molecule serves as an excellent starting point or fragment for library synthesis. Modification of the propyl and tolyl groups can be used to explore structure-activity relationships (SAR) and optimize potency and selectivity for a given biological target.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Pyrrolidino Protonitazene | C23H28N4O3 | CID 168322728 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Propyl-3-p-tolyl-1,2,4-oxadiazole (CAS Number: 182295-26-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This is partly attributable to its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. While extensive research on this particular molecule is not widely published, this document consolidates information on its synthesis, characterization, and potential biological relevance by drawing upon established knowledge of the 1,2,4-oxadiazole class. Detailed experimental protocols, predicted physicochemical properties, and discussions on potential mechanisms of action are presented to support further research and development efforts.
Physicochemical and Predicted Properties
A summary of the known and predicted properties of this compound is provided below. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 182295-26-7 | [3] |
| Molecular Formula | C₁₂H₁₄N₂O | [3] |
| Molecular Weight | 202.3 g/mol | [3] |
| Predicted LogP | 2.73–3.23 | [4] |
| Predicted Oral Bioavailability | Good | [1][4] |
| Lipinski's Rule of 5 | Compliant | [4][5] |
Synthesis and Characterization
The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is through the cyclization of an amidoxime with an acylating agent, such as an acyl chloride.[6][7] This approach offers high yields and regioselectivity.
Synthetic Pathway
The synthesis of this compound proceeds in two primary steps: the formation of the p-tolyl-amidoxime precursor, followed by its reaction with butyryl chloride.
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N'-hydroxy-4-methylbenzimidamide (p-tolyl-amidoxime)
This procedure is adapted from standard methods for amidoxime synthesis from nitriles.[8][9]
-
To a solution of p-tolunitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude amidoxime.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N'-hydroxy-4-methylbenzimidamide as a white solid.
Step 2: Synthesis of this compound
This protocol is based on the general reaction of amidoximes with acyl chlorides.[7]
-
Dissolve N'-hydroxy-4-methylbenzimidamide (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution. The use of an acyl chloride is a common and effective method for this transformation.[10]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction proceeds via an unstable O-acylamidoxime intermediate.
-
Heat the reaction mixture to reflux for 2-6 hours to facilitate the cyclization to the 1,2,4-oxadiazole ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture and pour it into cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic methods.[6][11]
-
¹H NMR: Expected signals would include aromatic protons from the p-tolyl group, a singlet for the methyl group on the tolyl ring, and signals corresponding to the propyl chain (a triplet for the terminal methyl and two multiplets for the methylene groups).
-
¹³C NMR: Aromatic carbons, the methyl carbon of the tolyl group, and the three carbons of the propyl chain are expected. The two carbons of the oxadiazole ring will appear at characteristic downfield shifts.
-
FT-IR: Characteristic peaks would include C=N stretching of the oxadiazole ring and C-H stretching from the aromatic and aliphatic moieties.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (202.3 g/mol ) should be observed.
Potential Biological Activity and Mechanism of Action
The 1,2,4-oxadiazole nucleus is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][8][12]
Potential Therapeutic Targets
-
Anticancer: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][11][13] The presence of the p-tolyl group in some molecules has been associated with lipoxygenase inhibition, an enzyme implicated in inflammation and cancer.[14]
-
Neurodegenerative Diseases: Certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), enzymes relevant to the pathology of Alzheimer's and Parkinson's diseases, respectively.[12][15]
-
Antimicrobial: The 1,2,4-oxadiazole ring is present in some compounds with antibacterial and antifungal properties.[16]
-
Nematicidal: Some 1,2,4-oxadiazole derivatives have shown potent activity against plant-parasitic nematodes, potentially by affecting acetylcholine receptors.[17]
Hypothetical Mechanism of Action: Kinase Inhibition Pathway
Given the prevalence of kinase inhibitors among anticancer drugs and the presence of the 1,2,4-oxadiazole scaffold in some of these agents, a plausible mechanism of action for this compound could involve the inhibition of a signaling pathway critical for cancer cell proliferation, such as the EGFR pathway.[18]
Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.
Applications in Drug Discovery
The favorable physicochemical properties of the 1,2,4-oxadiazole ring make it an attractive scaffold in drug design.[1]
-
Scaffold Hopping and Bioisosterism: The 1,2,4-oxadiazole ring can serve as a metabolically stable replacement for ester and amide groups, potentially improving the pharmacokinetic profile of a lead compound.
-
Combinatorial Chemistry: The straightforward synthesis of 3,5-disubstituted 1,2,4-oxadiazoles allows for the rapid generation of compound libraries with diverse substitutions at the 3- and 5-positions for structure-activity relationship (SAR) studies.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound and its precursors in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Acyl chlorides require storage under inert atmosphere and away from moisture.[19][20]
-
Spill and Disposal: In case of a spill, follow standard laboratory procedures for chemical cleanup. Dispose of waste in accordance with local regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. "Synthesis, spectral characterization, and biological studies of 3,5-di" by TUĞÇE ÖZYAZICI, FİKRETTİN ŞAHİN et al. [journals.tubitak.gov.tr]
- 12. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing p-tolyloxy-1,3,4-oxadiazole acetamides as lipoxygenase inhibitors assisted by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3, 5-disubstituted 1,2,4- oxadiazole: A potent inhibitor of Mycolic acid synthesis | Open Access Research Journal of Science and Technology [oarjst.com]
- 17. mdpi.com [mdpi.com]
- 18. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. nbinno.com [nbinno.com]
- 21. fishersci.com [fishersci.com]
- 22. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
potential therapeutic targets of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
An Investigative Guide to the Potential Therapeutic Targets of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole: A Scaffold-Based Approach
Abstract
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of biologically active compounds. While the broader class of 1,2,4-oxadiazole derivatives has been extensively studied, the specific compound this compound remains largely uncharacterized in the scientific literature. This guide, therefore, serves not as a review of existing data, but as an investigative roadmap for researchers and drug development professionals. We will leverage a scaffold-based approach to hypothesize potential therapeutic targets by analyzing structure-activity relationships of analogous compounds. This document outlines a rational, multi-phase experimental workflow, from initial target-agnostic phenotypic screening to specific target deconvolution and validation, providing detailed protocols and the scientific rationale behind them. The ultimate objective is to equip research teams with a comprehensive strategy to systematically uncover and validate the therapeutic potential of this compound.
Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Its prominence stems from a combination of metabolic stability and its utility as a bioisostere—a chemical substitute that can mimic the steric and electronic properties of less stable functional groups like esters and amides, thereby improving a drug candidate's pharmacokinetic profile.[1][2] This has led to the exploration of 1,2,4-oxadiazole derivatives across a vast landscape of diseases.
Broad Biological Activity of the 1,2,4-Oxadiazole Core
Compounds built upon the 1,2,4-oxadiazole scaffold have demonstrated a remarkable diversity of pharmacological activities.[3][4] Documented biological effects include:
-
Anticancer: Induction of apoptosis and inhibition of key cancer-related proteins.[1][5]
-
Neuropharmacological: Agonism of muscarinic receptors and antagonism of serotonin (5-HT) and histamine (H3) receptors.[3][5]
-
Anti-Alzheimer's: Inhibition of critical enzymes such as acetylcholinesterase (AChE).[6]
-
Anti-inflammatory: Modulation of inflammatory pathways, including potential inhibition of cyclooxygenase-2 (COX-2).[6][7]
-
Antiviral: Inhibition of viral enzymes like the SARS-CoV-2 papain-like protease (PLpro).[8]
Profile of the Target Compound: this compound
The specific molecule of interest, this compound, is a distinct entity within this broader class. Its structure is defined by the attachment of a propyl group at the 5-position and a p-tolyl (para-methylphenyl) group at the 3-position of the 1,2,4-oxadiazole ring.
| Property | Value |
| IUPAC Name | 5-Propyl-3-(4-methylphenyl)-1,2,4-oxadiazole |
| CAS Number | 182295-26-7[9] |
| Molecular Formula | C₁₂H₁₄N₂O[9] |
| Molecular Weight | 202.25 g/mol [9] |
The presence of the lipophilic p-tolyl and propyl substituents suggests that the compound likely possesses good cell membrane permeability, a desirable trait for interacting with intracellular targets. These groups will define its specific interactions within biological binding pockets, differentiating its activity from other 1,2,4-oxadiazole analogs.
Hypothesis-Driven Target Identification
Given the absence of direct biological data for this compound, our initial strategy is to formulate hypotheses based on well-established targets of structurally related 3,5-disubstituted 1,2,4-oxadiazoles.
Potential as an Anticancer Agent
The 3,5-diarylsubstituted 1,2,4-oxadiazole motif is a known inducer of apoptosis.[4] The p-tolyl group in our target compound could facilitate interactions with hydrophobic pockets in various cancer-related proteins.
-
Hypothesized Targets:
-
Receptor Tyrosine Kinases (e.g., EGFR): Many kinase inhibitors feature aryl groups that occupy the ATP-binding pocket. The p-tolyl moiety could serve this function. Derivatives with similar structures have shown EGFR inhibitory activity.[10]
-
Tubulin: Some heterocyclic compounds disrupt microtubule dynamics. The overall shape and hydrophobicity of the molecule could favor binding to the colchicine-binding site on tubulin.[10]
-
Sphingosine-1-Phosphate (S1P) Receptors: 3,5-diphenyl-1,2,4-oxadiazole derivatives have been identified as potent agonists of the S1P1 receptor, which is implicated in cancer progression and angiogenesis.[5]
-
Potential in CNS Disorders
The 1,2,4-oxadiazole core is present in compounds designed to cross the blood-brain barrier and interact with neurological targets.
-
Hypothesized Targets:
-
Muscarinic Acetylcholine Receptors (mAChRs): Substituted 1,2,4-oxadiazoles have been developed as potent and efficacious agonists for cortical muscarinic receptors, which are targets for cognitive disorders.
-
Acetylcholinesterase (AChE): In the context of Alzheimer's disease, various 1,2,4-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of AChE.[6] The p-tolyl group could engage in π-π stacking interactions within the enzyme's active site gorge.
-
Monoamine Receptors (Serotonin/Dopamine): The scaffold has been used to develop antagonists for receptors like 5-HT3.[3]
-
Experimental Workflow for Target Discovery and Validation
A robust and unbiased approach is required to move from hypothesis to validated target. We propose a three-phase workflow designed to first identify a biological effect and then systematically deconstruct the underlying molecular mechanism.
Phase 1: Target-Agnostic Phenotypic Screening
The initial goal is to determine if the compound has any measurable biological activity in a disease-relevant context without pre-supposing a target. High-content cellular imaging is an ideal platform for this, as it provides an unbiased, multiparametric readout of cellular health and morphology.
Protocol 3.1.1: High-Content Imaging for Phenotypic Profiling
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, U-87 for glioblastoma) in 384-well, optically clear-bottom plates. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions to the cell plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Staining: Stain the cells with a cocktail of fluorescent dyes to label key cellular components:
-
Hoechst 33342: Labels nuclei (for cell counting and nuclear morphology).
-
MitoTracker Red CMXRos: Labels mitochondria (for mitochondrial integrity).
-
Phalloidin-AF488: Labels F-actin cytoskeleton (for cell shape and adhesion).
-
YOYO-1 Iodide: Labels dead cells (impermeable to live cells).
-
-
Imaging: Acquire images on a high-content imaging system, capturing multiple fields per well across all fluorescent channels.
-
Image Analysis: Use automated image analysis software to quantify dozens of cellular features, such as cell count, nuclear size/intensity, mitochondrial mass, and cytoskeletal texture.
-
Causality Check: A significant dose-dependent change in any of these parameters compared to the vehicle control indicates a bioactive phenotype. This self-validates the "hit" and provides the basis for proceeding to target deconvolution.
Caption: Workflow for target-agnostic phenotypic screening.
Phase 2: Target Deconvolution and Identification
Once a reproducible phenotype is confirmed, the critical next step is to identify the specific protein(s) that the compound binds to in order to elicit this effect. Affinity-based chemical proteomics is a powerful method for this purpose.
Protocol 3.2.1: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or biotin). This requires careful chemical modification to ensure the probe retains the biological activity of the parent compound.
-
Cell Lysate Preparation: Grow a large batch of the most sensitive cell line identified in Phase 1. Harvest the cells and prepare a native total cell lysate.
-
Affinity Pulldown:
-
Immobilize the biotinylated probe on streptavidin-coated magnetic beads.
-
Incubate the bead-probe conjugate with the cell lysate to allow the probe to bind to its protein targets.
-
Include a competition control where the lysate is pre-incubated with an excess of the original, non-biotinylated compound. Proteins that are "competed" off are more likely to be specific binders.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific protein binders. Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to a control (beads only) and that show reduced binding in the competition control. These are your high-confidence candidate targets.
-
Trustworthiness: The inclusion of the competition control is a self-validating step. A true target's binding to the probe will be diminished by the free compound, while non-specific binders will not.
Caption: Workflow for identifying protein targets via affinity proteomics.
Phase 3: Target-Based Validation
The candidate proteins identified via proteomics must be validated through orthogonal assays to confirm a direct and functionally relevant interaction.
Protocol 3.3.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
-
Cell Treatment: Treat intact cells from the sensitive cell line with either the vehicle (DMSO) or a high concentration (e.g., 50 µM) of this compound.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the fraction of soluble protein versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms that the compound binds to and stabilizes the target protein in the cell. This provides authoritative evidence of direct target engagement.
Caption: Hypothetical inhibition of the EGFR signaling cascade.
Data Synthesis and Target Prioritization
The culmination of this workflow is the synthesis of data from all three phases to build a compelling case for a specific therapeutic target. A prioritization matrix should be used to rank the validated candidates.
| Candidate Target | Binding Affinity (Kd) | Cellular Potency (EC50) | CETSA Shift (ΔTm) | Phenotypic Match | Priority Score |
| Protein X | 50 nM | 200 nM | + 4.2 °C | High | 1 |
| Protein Y | 1.2 µM | 5 µM | + 1.1 °C | Medium | 2 |
| Protein Z | > 10 µM | > 50 µM | No Shift | Low | 3 |
-
Binding Affinity: Determined from recombinant protein assays (e.g., ITC or SPR).
-
Cellular Potency: Derived from target-specific cellular assays (e.g., kinase activity assay).
-
CETSA Shift: The magnitude of the thermal shift indicates the strength of target engagement.
-
Phenotypic Match: How well inhibition of this target explains the phenotype observed in Phase 1.
Conclusion and Future Directions
This guide proposes a systematic and scientifically rigorous pathway for elucidating the therapeutic targets of this compound. By beginning with an unbiased phenotypic screen, progressing to proteome-wide identification, and culminating in direct biophysical validation, this workflow minimizes bias and builds a strong, evidence-based foundation for further drug development.
Upon successful validation of a high-priority target, subsequent steps would include:
-
Lead Optimization: Initiating a medicinal chemistry campaign to improve the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of the disease associated with the validated target.
-
Pharmacodynamic Biomarker Development: Establishing biomarkers to measure target engagement and biological response in vivo.
By following this comprehensive guide, researchers can effectively navigate the complexities of target identification and lay the groundwork for potentially translating a novel chemical entity into a future therapeutic.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ipbcams.ac.cn [ipbcams.ac.cn]
- 9. scbt.com [scbt.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
discovery and history of 1,2,4-oxadiazole compounds
An In-Depth Technical Guide to the Discovery and History of 1,2,4-Oxadiazole Compounds
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, represents a fascinating case study in the evolution of chemical synthesis and medicinal chemistry. First identified in the late 19th century, it remained a structural curiosity for decades before its unique properties as a bioisosteric scaffold propelled it to the forefront of modern drug discovery. This technical guide provides a comprehensive historical narrative, tracing the journey of the 1,2,4-oxadiazole from its initial synthesis by Tiemann and Krüger to the sophisticated, high-throughput methodologies employed today. We will explore the foundational synthetic strategies, their subsequent refinements, and the key conceptual breakthroughs that unlocked the vast therapeutic potential of this versatile heterocyclic core. This document is intended for researchers, chemists, and drug development professionals seeking a deep, technically grounded understanding of this important pharmacophore.
The Genesis: Discovery and Initial Synthesis
The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[1][2] In their seminal report, they described the first synthesis of this novel heterocyclic system, which they initially classified as an "azoxime" or "furo[ab1]diazole".[3][4] Their discovery laid the chemical groundwork for what would eventually become a privileged scaffold in medicinal chemistry.
The Tiemann-Krüger Synthesis (1884)
The classical Tiemann-Krüger method is a condensation reaction between an amidoxime and a highly reactive acylating agent, typically an acyl chloride.[1][3] The reaction proceeds via an O-acylated amidoxime intermediate, which then undergoes thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.
While foundational, this original method was hampered by several limitations characteristic of the era's synthetic chemistry. The reactions often required harsh conditions and prolonged heating (6-12 hours), frequently resulting in low yields and the formation of significant byproducts, which complicated the purification process.[1][5]
Caption: The classical Tiemann-Krüger synthesis of 1,2,4-oxadiazoles (1884).
Experimental Protocol: Classical Tiemann-Krüger Synthesis
-
Acylation: An amidoxime is dissolved in a suitable inert solvent (e.g., pyridine or dioxane).
-
An equimolar amount of an acyl chloride is added dropwise to the solution, often with cooling to control the initial exothermic reaction.
-
The mixture is stirred at room temperature to form the O-acylamidoxime intermediate. In some procedures, this intermediate can be isolated.[6]
-
Cyclization: The reaction mixture is heated to reflux for several hours to induce cyclodehydration.
-
Workup: Upon cooling, the reaction mixture is poured into water. The crude 1,2,4-oxadiazole product, which often precipitates, is collected by filtration.
-
Purification: The crude solid is then purified, typically by recrystallization from a suitable solvent like ethanol, to remove byproducts and unreacted starting materials.
The Evolution of Synthesis: Modern Strategies
For nearly 80 years, the 1,2,4-oxadiazole remained largely of academic interest until its photochemical rearrangement properties were noted, sparking renewed attention.[3][4] This, combined with the burgeoning field of medicinal chemistry, drove the development of more efficient and versatile synthetic routes. Modern methods can be broadly categorized into two strategic approaches, distinguished by how the five-membered ring is constructed.
The [4+1] Atom Approach: Amidoxime-Based Heterocyclization
This strategy, a direct descendant of the Tiemann-Krüger reaction, remains the most widely used method for synthesizing 1,2,4-oxadiazoles.[6] It involves combining a four-atom component (the C-N-O-H unit from an amidoxime) with a one-atom component (the carbonyl carbon from a carboxylic acid or its derivative). The key innovation over the classical method lies in the activation of the carboxylic acid, avoiding the need for harsh and often commercially unavailable acyl chlorides.
Modern coupling reagents, borrowed from peptide synthesis, are now routinely used to facilitate the initial acylation step under mild conditions. This is followed by an in situ cyclization, often promoted by heat or microwave irradiation, to furnish the final product in a one-pot procedure.
Caption: Comparison of the two primary synthetic paradigms for 1,2,4-oxadiazoles.
Table 1: Common Coupling Reagents for [4+1] Synthesis
| Reagent/System | Name | Typical Conditions | Advantages |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | DMF or CH₂Cl₂, Room Temp → 100-120°C | Mild, common in peptide chemistry, good yields. |
| HBTU/DIPEA | Hexafluorophosphate Benzotriazole Tetramethyl Uronium / Diisopropylethylamine | DMF, Microwave, 120-150°C | Very rapid under microwave heating, high conversion.[7] |
| T3P® | Propylphosphonic Anhydride | Ethyl Acetate or THF, 80-110°C | High yields, clean reactions, water is the only byproduct. |
| PS-Carbodiimide | Polymer-Supported Carbodiimide | THF, Microwave, 100-140°C | Simplified purification (filtration of resin).[7] |
Experimental Protocol: Modern One-Pot [4+1] Synthesis (Microwave-Assisted)
-
Activation: To a microwave-safe vial, add the carboxylic acid (1.0 eq), amidoxime (1.1 eq), and a coupling agent such as HBTU (1.2 eq).
-
Add a suitable high-boiling solvent (e.g., DMF, NMP) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Cyclization: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C) for 15-30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and reagents.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography.
The [3+2] Atom Approach: 1,3-Dipolar Cycloaddition
An alternative and powerful strategy is the 1,3-dipolar cycloaddition of a nitrile oxide (the three-atom component) with a nitrile (the two-atom component).[3][6] This method offers a different path to the heterocycle with distinct regiochemical outcomes compared to the amidoxime route.
The primary challenge of this approach is the inherent instability of nitrile oxides, which are typically generated in situ from precursors like hydroximoyl chlorides or by the dehydration of nitroalkanes.[8] These reactive intermediates can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), competing with the desired cycloaddition.[5] Therefore, reaction conditions must be carefully controlled to favor the intermolecular reaction with the nitrile partner.
From Chemical Curiosity to Privileged Pharmacophore
The trajectory of the 1,2,4-oxadiazole core in applied science began to accelerate in the mid-20th century. Biological activity studies first emerged in the early 1940s, and two decades later, the first commercial drug featuring the scaffold, Oxolamine , was introduced to the market as a cough suppressant.[3][4][6]
The Power of Bioisosterism
The true ascent of the 1,2,4-oxadiazole in drug design is rooted in the concept of bioisosterism . The heterocycle serves as a robust and metabolically stable mimic for ester and amide functionalities, which are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases).[9][10] By replacing a labile ester or amide group with a 1,2,4-oxadiazole ring, medicinal chemists can often preserve the necessary hydrogen bonding interactions and overall molecular geometry required for biological activity while significantly improving the compound's pharmacokinetic profile.
Caption: Bioisosteric relationship of 1,2,4-oxadiazole with ester and amide groups.
This strategy has proven immensely successful, leading to the development of numerous therapeutic agents across a vast range of diseases. The interest in 1,2,4-oxadiazoles for biological applications has more than doubled in the last fifteen years alone.[3][11] Furthermore, the 1,2,4-oxadiazole ring is unique among its isomers for its presence in natural products, such as the cytotoxic indole alkaloids Phidianidine A and B, isolated from a sea slug.[3][4]
Table 2: Selected Biologically Active 1,2,4-Oxadiazole Compounds
| Compound | Therapeutic Area / Target | Significance |
| Oxolamine | Antitussive | The first commercial drug containing a 1,2,4-oxadiazole ring.[3][6] |
| Ataluren | Duchenne Muscular Dystrophy | Promotes ribosomal read-through of nonsense mutations.[2] |
| Cilomilast | COPD / PDE4 Inhibitor | Anti-inflammatory agent. |
| Pleconaril | Antiviral | Binds to a hydrophobic pocket in the picornavirus capsid. |
| Quisqualic Acid | Neuroscience / Receptor Agonist | A naturally occurring amino acid that acts on glutamate receptors.[3] |
Conclusion and Future Outlook
From its discovery as a chemical novelty in 1884, the 1,2,4-oxadiazole has undergone a remarkable transformation. Its journey from the classical, low-yielding synthesis of Tiemann and Krüger to modern, efficient, one-pot protocols mirrors the advancement of organic chemistry itself. The recognition of its value as a bioisostere for amides and esters was a pivotal moment, cementing its status as a privileged scaffold in medicinal chemistry. Today, its derivatives are investigated for nearly every major disease indication, from cancer to infectious diseases and neurodegenerative disorders.[3] The rich history and versatile chemistry of the 1,2,4-oxadiazole ensure that it will remain a cornerstone of drug discovery and development for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. "The Development of a One Pot, Two Reaction Synthetic Preparation of 1," by Austin J. Carter [ir.library.illinoisstate.edu]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative in Heterocyclic Chemistry
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] Its precise structural verification is not merely an academic exercise but a critical prerequisite for understanding structure-activity relationships (SAR), ensuring regulatory compliance, and guaranteeing reproducibility in drug development. This guide provides an in-depth, multi-technique approach to the definitive structural elucidation of a representative molecule, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole (CAS 182295-26-7).[3] We will move beyond simple data reporting to explain the causal logic behind the analytical workflow, demonstrating how a synergistic application of modern spectroscopic techniques builds an unassailable structural proof.
Foundational Strategy: An Integrated Spectroscopic Workflow
The structural elucidation of a novel or synthesized compound is a process of systematic, orthogonal validation.[4][5] Each analytical technique provides a unique piece of the molecular puzzle. Our strategy relies on integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a coherent and self-validating structural hypothesis. The logical flow of this process is designed to move from broad molecular characteristics to fine atomic-level connectivity.
Caption: Workflow for integrated structural elucidation.
Mass Spectrometry: Establishing the Molecular Blueprint
Mass spectrometry is the first critical step, providing the molecular weight and, through high-resolution analysis, the elemental composition.[6] For this compound, the molecular formula is C₁₂H₁₄N₂O, corresponding to a monoisotopic mass of 202.1106 Da.[3]
Expected Fragmentation Pattern
Electron Impact (EI) ionization is a high-energy technique that induces reproducible fragmentation, offering a "fingerprint" of the molecule's structure.[7][8] The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage patterns.[9][10][11] The primary fragmentation involves the cleavage of the heterocyclic ring, which is the most labile part of the molecule.
Key Predicted Fragments:
-
Molecular Ion (M⁺•): The parent peak at m/z = 202 is expected, confirming the molecular weight.
-
Loss of Propyl Radical: Cleavage of the C5-propyl bond (alpha-cleavage) would result in a fragment at m/z = 159.
-
Retro-Diels-Alder (RDA)-type Cleavage: Heterocyclic rings can undergo RDA-like fragmentation.[7] Cleavage of the N2-C3 and O1-C5 bonds can lead to the formation of a p-tolyl nitrile cation (CH₃-C₆H₄-CN)⁺• at m/z = 117 and a propyl nitrile cation (CH₃CH₂CH₂-CN)⁺• at m/z = 69.
-
Tolyl Cation: Fragmentation can also lead to a stable tolyl cation (CH₃-C₆H₄)⁺ at m/z = 91, a common fragment for toluene-containing compounds.
Caption: Predicted EI-MS fragmentation pathway.
| m/z | Proposed Fragment Identity | Formula |
| 202 | Molecular Ion [M]⁺• | [C₁₂H₁₄N₂O]⁺• |
| 159 | [M - C₃H₇]⁺ | [C₉H₇N₂O]⁺ |
| 117 | [p-tolyl-CN]⁺• | [C₈H₇N]⁺• |
| 91 | [p-tolyl]⁺ | [C₇H₇]⁺ |
| 69 | [Propyl-CN]⁺• | [C₄H₇N]⁺• |
| Table 1: Summary of expected major mass fragments. |
Infrared Spectroscopy: Functional Group Identification
FTIR spectroscopy probes the vibrational frequencies of bonds, providing rapid confirmation of the functional groups suggested by the molecular formula.[12] For our target molecule, the spectrum should confirm the presence of both aromatic and aliphatic C-H bonds, as well as the characteristic vibrations of the substituted benzene and oxadiazole rings.
| Frequency Range (cm⁻¹) | Vibration Type | Structural Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (p-tolyl group)[13][14] |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H (propyl group)[15] |
| 1615 - 1580 | C=C Stretch | Aromatic Ring (p-tolyl)[16] |
| 1500 - 1450 | C=N Stretch | 1,2,4-Oxadiazole Ring |
| 1400 - 1300 | C-O Stretch | 1,2,4-Oxadiazole Ring |
| 820 | C-H Bend (oop) | 1,4-(para)-disubstituted benzene[13] |
| Table 2: Key expected IR absorption bands. |
The presence of sharp peaks just above and below 3000 cm⁻¹ is a classic diagnostic feature distinguishing aromatic from aliphatic C-H bonds.[17] The strong band around 820 cm⁻¹ is particularly informative, providing strong evidence for the para-substitution pattern on the tolyl ring.[13]
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed structural information, mapping the carbon and proton framework of the molecule.[18] By analyzing chemical shifts, integration, and spin-spin coupling, we can piece together the exact connectivity of the atoms.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is predicted to show distinct signals for the three components of the molecule: the p-tolyl group, the propyl chain, and the tolyl's methyl group.
-
Aromatic Region (7.0-8.0 ppm): The p-tolyl group is a classic AA'BB' spin system, which often appears as two distinct doublets for a para-substituted ring.[13][19] The protons ortho to the oxadiazole ring (H-a) will be slightly downfield compared to the protons ortho to the electron-donating methyl group (H-b).[20][21]
-
Aliphatic Region (0.9-3.0 ppm): The propyl group will display a characteristic pattern: a triplet for the terminal methyl (H-g), a multiplet (sextet) for the central methylene (H-f), and a triplet for the methylene attached to the electron-withdrawing oxadiazole ring (H-e), which will be the most downfield of the three.
-
Benzylic Region (~2.4 ppm): The methyl group on the tolyl ring (H-d) will appear as a sharp singlet.[14]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a | ~7.9 | Doublet (d) | 2H | Aromatic protons ortho to oxadiazole |
| H-b | ~7.3 | Doublet (d) | 2H | Aromatic protons ortho to methyl group |
| H-d | ~2.4 | Singlet (s) | 3H | Tolyl methyl protons |
| H-e | ~2.9 | Triplet (t) | 2H | -CH₂- attached to oxadiazole ring |
| H-f | ~1.9 | Sextet (sxt) | 2H | Central -CH₂- of propyl group |
| H-g | ~1.0 | Triplet (t) | 3H | Terminal -CH₃ of propyl group |
| Table 3: Predicted ¹H NMR data (referenced to TMS). |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will confirm the carbon skeleton. Due to the molecule's symmetry, the para-substituted tolyl ring will show four aromatic signals instead of six.[15] The two carbons of the oxadiazole ring are highly deshielded and will appear far downfield.
| Assignment | Predicted δ (ppm) | Rationale |
| C5 | ~175 | Oxadiazole carbon attached to propyl group |
| C3 | ~168 | Oxadiazole carbon attached to tolyl group[22] |
| C-c | ~142 | Aromatic C attached to methyl group |
| C-b | ~129 | Aromatic C-H |
| C-a | ~127 | Aromatic C-H |
| C-ipso | ~124 | Aromatic C attached to oxadiazole |
| C-e | ~28 | -CH₂- attached to oxadiazole ring |
| C-d | ~21.5 | Tolyl methyl carbon[22] |
| C-f | ~20 | Central -CH₂- of propyl group |
| C-g | ~13.5 | Terminal -CH₃ of propyl group |
| Table 4: Predicted ¹³C NMR data (referenced to TMS). |
Experimental Protocols
To ensure data integrity, standardized protocols must be employed.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an Electron Ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-300.
-
Data Acquisition: Acquire data in centroid mode for accurate mass measurement.
-
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern and compare it against predicted pathways and spectral libraries.
FTIR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify and label major peaks corresponding to the key functional groups.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Analysis: Process the FID using a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate ¹H signals and analyze splitting patterns. Assign all peaks in both ¹H and ¹³C spectra.
Conclusion: A Unified Structural Confirmation
The structural elucidation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry confirms the elemental formula C₁₂H₁₄N₂O. IR spectroscopy validates the presence of aromatic, aliphatic, and heterocyclic moieties. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the p-tolyl and propyl substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring, respectively. This integrated approach exemplifies a robust, self-validating system essential for modern chemical research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. jchps.com [jchps.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. updatepublishing.com [updatepublishing.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous biologically active compounds stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1] From anti-inflammatory and analgesic agents to potent inhibitors of key enzymes, the versatility of the 1,2,4-oxadiazole core continues to capture the attention of researchers aiming to develop novel therapeutics.[3][4]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Core Synthetic Strategies: A Multi-faceted Approach
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate.[1][5][6] This key intermediate is typically formed by the acylation of an amidoxime. The subsequent intramolecular cyclodehydration then yields the desired oxadiazole. Several variations of this fundamental approach have been developed, including classical two-step procedures, efficient one-pot syntheses, and modern microwave-assisted and solid-phase methodologies.
I. The Classical Two-Step Synthesis: A Foundational Method
This robust and widely practiced method involves two discrete steps: the synthesis of the amidoxime from a nitrile, followed by its acylation and subsequent cyclization.
Step 1: Amidoxime Formation from Nitriles
The initial step involves the conversion of a nitrile to the corresponding amidoxime through the addition of hydroxylamine.[7] This reaction is typically performed under basic conditions to generate the nucleophilic hydroxylamine anion.
Protocol 1: General Procedure for Amidoxime Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve the starting nitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Hydroxylamine Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5-2.0 eq) and a base such as sodium carbonate or potassium carbonate (1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature or gentle reflux (50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude amidoxime can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent (e.g., ethanol/water) can be performed.
Step 2: Acylation of Amidoxime and Cyclodehydration
The prepared amidoxime is then acylated with a carboxylic acid derivative, most commonly an acyl chloride or anhydride, to form the O-acyl amidoxime intermediate.[5] This intermediate can be isolated or, more conveniently, cyclized in situ to the 1,2,4-oxadiazole. The cyclization is typically promoted by heat or a base.[7][8]
Protocol 2: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Acylation and Cyclization
-
Amidoxime Dissolution: Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine, dioxane, or THF.
-
Acylation: Cool the solution in an ice bath and add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The formation of the O-acyl amidoxime can be monitored by TLC.
-
Cyclization: Heat the reaction mixture to reflux (80-120 °C) for 2-12 hours to effect cyclodehydration.[7] Alternatively, a base such as sodium hydroxide or potassium fluoride can be added to promote cyclization at lower temperatures.[8]
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Figure 1. Workflow for the classical two-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
II. One-Pot Syntheses: Streamlining the Process
To improve efficiency and reduce reaction times, several one-pot procedures have been developed that combine the formation of the amidoxime and its subsequent conversion to the 1,2,4-oxadiazole in a single reaction vessel.[9][10][11] These methods are highly attractive for the rapid generation of compound libraries.
One common approach involves the in situ generation of the amidoxime from a nitrile and hydroxylamine, followed by the addition of a carboxylic acid and a coupling agent, or an acyl chloride.[9][11]
Protocol 3: One-Pot Synthesis from Nitriles and Carboxylic Acids
-
Amidoxime Formation (in situ): In a reaction vessel, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base such as potassium carbonate or sodium hydroxide (1.1 eq) in a suitable solvent like DMF or DMSO. Heat the mixture at 80-100 °C for 1-2 hours.
-
Coupling and Cyclization: Cool the mixture to room temperature. Add the carboxylic acid (1.0 eq), a coupling agent such as HBTU or HATU (1.1 eq), and an organic base like DIEA (2.0-3.0 eq). Stir the reaction at room temperature or heat to 80-120 °C for 4-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography.
A particularly efficient variation of the one-pot synthesis utilizes a base-mediated reaction of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a reactant and an oxidant.[12][13]
III. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles.[1][14] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[15][16]
Protocol 4: Microwave-Assisted One-Pot Synthesis
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), the coupling agent (e.g., HBTU, 1.1 eq), and the amidoxime (1.2 eq) in a suitable microwave-transparent solvent (e.g., THF, DMF).
-
Base Addition: Add an organic base such as DIEA (2.0-3.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (typically 120-160 °C) for 10-30 minutes.[1]
-
Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the previous protocols.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Typical Yields | Moderate to Good | Good to Excellent[14] |
| Side Reactions | More prevalent | Often reduced |
| Energy Efficiency | Lower | Higher |
IV. Solid-Phase Synthesis: Enabling Combinatorial Chemistry
Solid-phase organic synthesis (SPOS) is a valuable technique for the preparation of libraries of 1,2,4-oxadiazoles for high-throughput screening.[17][18] In this approach, one of the starting materials is attached to a solid support (resin), and reagents are added in solution. Excess reagents and byproducts are easily removed by filtration, simplifying the purification process.
Figure 2. General workflow for the solid-phase synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Protocol 5: General Solid-Phase Synthesis of 1,2,4-Oxadiazoles
-
Resin Preparation: A suitable resin (e.g., Argopore MB-CHO) is functionalized with a linker and the nitrile-containing starting material.[17]
-
Amidoxime Formation: The resin-bound nitrile is treated with hydroxylamine to form the corresponding amidoxime.
-
Acylation: The resin-bound amidoxime is acylated with a diverse set of carboxylic acids or acyl chlorides.
-
Cyclization: The resulting O-acyl amidoxime is cyclized to the 1,2,4-oxadiazole using a mild reagent such as tetra-N-butylammonium fluoride (TBAF).[17]
-
Cleavage and Isolation: The desired 1,2,4-oxadiazole is cleaved from the solid support, typically under acidic conditions, and isolated after solvent evaporation.
Mechanistic Insights: The Chemistry Behind the Transformation
The formation of the 1,2,4-oxadiazole ring via the cyclization of an O-acyl amidoxime is a well-established process. The reaction proceeds through a nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of the acyl group, followed by the elimination of a water molecule.
Figure 3. Simplified mechanism of 1,2,4-oxadiazole formation from an O-acyl amidoxime.
The choice of reaction conditions, particularly the use of acid or base catalysts, can significantly influence the rate and efficiency of the cyclization step. Basic conditions facilitate the deprotonation of the amidoxime nitrogen, increasing its nucleophilicity, while acidic conditions can activate the carbonyl group towards nucleophilic attack.
Conclusion and Future Outlook
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a mature field with a rich arsenal of synthetic methodologies. The choice of a particular protocol will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The continued development of one-pot, microwave-assisted, and solid-phase techniques will undoubtedly further streamline the synthesis of these important heterocyclic compounds, accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
Application Note: Quantitative Analysis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, a novel heterocyclic compound with potential applications in pharmaceutical development. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD), ensuring high selectivity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide for researchers and quality control analysts, covering sample preparation, chromatographic conditions, method validation, and data analysis. Additionally, a discussion on the utility of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications requiring higher sensitivity is included.
Introduction: The Significance of Quantifying this compound
The 1,2,4-oxadiazole moiety is a key pharmacophore found in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. This compound (Figure 1) is a compound of interest in drug discovery and development pipelines.[4][5] Accurate and reliable quantification of this analyte is paramount for various stages of pharmaceutical research, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6]
-
In vitro and in vivo efficacy studies: To correlate the administered dose with the observed biological effect.
-
Quality control of active pharmaceutical ingredients (APIs) and formulated drug products: To ensure product consistency, stability, and safety.
-
Impurity profiling: To detect and quantify any related substances or degradation products.
This application note addresses the critical need for a validated analytical method to support these research and development activities.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: 5-Propyl-3-(p-tolyl)-1,2,4-oxadiazole
-
Molecular Weight: 202.25 g/mol [7]
Principles of the Analytical Method
The selected analytical method is Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD). This technique was chosen for its robustness, widespread availability, and suitability for the analysis of moderately polar small molecules like this compound.
Causality behind Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the analyte from polar and non-polar impurities.
-
Gradient Elution: A gradient mobile phase of acetonitrile and water allows for the efficient elution of the analyte while ensuring a sharp peak shape and good resolution from potential impurities with varying polarities.
-
Diode-Array Detection (DAD): DAD provides the ability to monitor the analyte at its wavelength of maximum absorbance (λmax), enhancing sensitivity and selectivity. It also allows for peak purity analysis by comparing spectra across the chromatographic peak.
For applications requiring lower limits of quantification, such as in bioanalytical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[9]
Detailed Application Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 40% B; 1-8 min: 40-90% B; 8-10 min: 90% B; 10-12 min: 90-40% B; 12-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm (or λmax determined from UV scan) |
| Run Time | 15 minutes |
Preparation of Standard and Sample Solutions
3.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.[10]
3.3.2. Working Standard Solutions (1-100 µg/mL)
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (at initial gradient conditions).
-
For a 5-point calibration curve, recommended concentrations are 1, 5, 10, 50, and 100 µg/mL.[1]
3.3.3. Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.[11][12][13]
-
For Drug Substance (API):
-
Accurately weigh an appropriate amount of the API.
-
Dissolve in methanol to achieve a target concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
For Solid Dosage Forms (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Transfer to a volumetric flask and add a suitable extraction solvent (e.g., methanol).
-
Sonicate for 15-20 minutes to ensure complete extraction of the analyte.[10]
-
Dilute to volume with the extraction solvent.
-
Centrifuge or filter the extract to remove excipients.
-
Further dilute an aliquot of the clear supernatant with the mobile phase to the desired concentration.
-
-
For Biological Matrices (e.g., Plasma) - requires LC-MS/MS:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher recovery, SPE is recommended.[14] Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent to remove interferences, and elute the analyte with a strong organic solvent like methanol or acetonitrile. Evaporate the eluate and reconstitute.
-
Method Validation Protocol (ICH Q2(R1))
A comprehensive method validation must be performed to ensure the reliability of the analytical data.[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by analyzing a placebo (formulation without the API) and spiked samples to ensure no interfering peaks at the retention time of the analyte. Peak purity analysis using the DAD is also a powerful tool to demonstrate specificity.[15][16]
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery. The mean recovery should be within 98-102%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the two days should be ≤ 2%.[15][17][18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Data Presentation and Visualization
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.25 |
| LOQ (µg/mL) | - | 0.75 |
| Specificity | No interference | Pass |
| Robustness | No significant impact | Pass |
Diagram 1: General Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The RP-HPLC-DAD method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound in pharmaceutical samples. The method has been validated according to ICH guidelines, ensuring its suitability for quality control and research and development applications. For bioanalytical studies requiring higher sensitivity, the principles of sample preparation and analysis can be adapted for an LC-MS/MS platform.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pschemicals.com [pschemicals.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organomation.com [organomation.com]
- 14. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 15. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 16. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
Application Note: High-Throughput Phenotypic Screening to Uncover the Therapeutic Potential of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Introduction: The Untapped Potential of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic exploration of novel chemical matter is paramount. The 1,2,4-oxadiazole heterocyclic ring represents a "privileged scaffold," a molecular framework known to be a versatile template for developing biologically active agents.[1][2][3] This five-membered ring is a bioisosteric equivalent to amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[4][5] Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][4][6]
This application note concerns 5-Propyl-3-p-tolyl-1,2,4-oxadiazole , a specific, yet uncharacterized, derivative of this promising class. While its synthesis has been described, its biological targets and therapeutic potential remain unexplored.[7][8] In such cases, where a specific molecular target is not known, target-based screening approaches are not feasible. Instead, a phenotypic screening strategy offers a powerful, unbiased approach to drug discovery.[1][9] Phenotypic screening allows for the identification of compounds that elicit a desired change in cellular or organismal characteristics (a phenotype), without preconceived notions of the compound's mechanism of action.[1][9] This methodology has been instrumental in the discovery of first-in-class therapeutics.[9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) methodologies to elucidate the bioactivity of this compound. We will detail the rationale, experimental design, and step-by-step protocols for a multi-tiered screening cascade designed to identify and validate potential therapeutic activities.
The Strategic Rationale for Phenotypic Screening
The primary objective of this screening campaign is to broadly assess the biological activity of this compound across a diverse range of disease-relevant cellular models. This approach maximizes the potential for discovering novel activities and mechanisms of action.[10][11] Our proposed screening funnel is designed to systematically progress from a broad primary screen to more focused secondary and confirmatory assays.
Caption: High-Throughput Screening Cascade for this compound.
Assay Development and Validation: The Foundation of a Robust Screen
The success of any HTS campaign hinges on the quality and reliability of the assays employed.[12] Before initiating a large-scale screen, it is imperative to develop, miniaturize, and validate the chosen assays.[9][13]
Primary Assay: Multiplexed Cell Viability
For an initial broad assessment, a multiplexed cell viability assay is recommended. This approach provides a more nuanced understanding of a compound's effect than a single-endpoint assay.[14] We propose a dual-reporter system measuring both ATP levels (as an indicator of metabolic activity) and cellular membrane integrity.
Rationale: A decrease in ATP can indicate either cytotoxic or cytostatic effects, while a loss of membrane integrity is a hallmark of cytotoxicity. By measuring both, we can begin to differentiate the compound's primary effect.
Cell Line Panel: A diverse panel of human cancer cell lines should be selected to represent various tissue origins and genetic backgrounds (e.g., MCF-7 [breast], A549 [lung], DU-145 [prostate], and a non-cancerous cell line like HEK293 for cytotoxicity comparison).[15][16]
Assay Miniaturization and Quality Control
To be amenable to HTS, the assay must be miniaturized from a 96-well to a 384- or 1536-well plate format.[11][13] During this process, parameters such as cell seeding density, reagent concentrations, and incubation times must be re-optimized.
The Z'-Factor: A Critical Metric for Assay Quality
The robustness of an HTS assay is quantified by the Z'-factor. This statistical parameter accounts for both the dynamic range of the assay signal and the data variation.[7][17]
The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Classification | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS |
| 0 to 0.5 | Acceptable | May require further optimization |
| < 0 | Unacceptable | Not suitable for HTS |
Table 1: Interpretation of Z'-Factor Values.[17][18][19] A Z'-factor consistently greater than 0.5 is required before proceeding with the full screen.[9][17]
Detailed Protocols
Protocol 1: Primary HTS - Multiplexed Cell Viability Assay
This protocol outlines the steps for a primary screen in a 384-well format using a diverse cell line panel.
Materials:
-
This compound (stock solution in 100% DMSO)
-
Selected cell lines (e.g., MCF-7, A549, DU-145, HEK293)
-
Appropriate cell culture media and supplements
-
384-well clear-bottom, tissue culture-treated plates
-
Positive control (e.g., Staurosporine for cytotoxicity)
-
Negative control (e.g., 0.1% DMSO in media)
-
Multiplexed viability/cytotoxicity reagent (e.g., commercial kits measuring ATP and membrane integrity)
-
Automated liquid handling systems
-
Plate reader with luminescence and fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the pre-optimized seeding density in their respective media.
-
Using an automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plates.
-
Incubate plates at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.
-
-
Compound Dispensing:
-
Prepare a source plate of this compound at a concentration that will yield a final assay concentration of 10 µM.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20-50 nL) of the compound, positive control, and negative control to the appropriate wells of the assay plates. This minimizes the final DMSO concentration to <0.5%.
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized during assay development.
-
-
Reagent Addition and Detection:
-
Equilibrate the multiplexed reagent to room temperature.
-
Add 20 µL of the reagent to each well using an automated dispenser.
-
Incubate the plates at room temperature for the recommended time (typically 30-60 minutes), protected from light.
-
Read the plates first for fluorescence (cytotoxicity) and then for luminescence (viability) using a compatible plate reader.
-
Protocol 2: Hit Confirmation and Dose-Response Analysis
This protocol is for confirming the activity of initial "hits" identified in the primary screen.
Procedure:
-
Hit Selection: Identify compounds from the primary screen that exhibit a statistically significant effect (e.g., >3 standard deviations from the mean of the negative controls) in one or more cell lines.
-
Re-testing:
-
Re-test the selected hits in triplicate at the primary screening concentration (10 µM) using the same assay protocol to confirm their activity and rule out false positives.
-
-
Dose-Response Analysis:
-
For confirmed hits, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the compound, starting from a high concentration (e.g., 50 µM).
-
Perform the cell viability assay with this dilution series.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values by fitting the data to a four-parameter logistic curve.
-
Protocol 3: Secondary Assay - High-Content Imaging for Apoptosis
This protocol provides a more detailed phenotypic analysis of confirmed hits to investigate their mechanism of cell death.
Materials:
-
Confirmed hit compounds
-
High-content imaging system
-
384-well imaging plates (black-walled, clear-bottom)
-
Reagents for staining:
-
Hoechst 33342 (stains nuclei)
-
Annexin V conjugate (detects early apoptosis)
-
Propidium Iodide (detects late apoptosis/necrosis)
-
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1, using imaging-compatible plates.
-
Staining:
-
After the desired incubation period, add the staining solution containing Hoechst 33342, Annexin V, and Propidium Iodide to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Imaging:
-
Acquire images using a high-content imaging system, capturing fluorescence in the appropriate channels for each stain.
-
-
Image Analysis:
-
Use automated image analysis software to segment and identify individual cells.
-
Quantify various cellular parameters, such as nuclear condensation (from Hoechst staining), Annexin V positivity, and Propidium Iodide positivity.
-
This multiparametric analysis can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable mechanistic insights.
-
Data Analysis and Hit Validation Cascade
A rigorous data analysis and hit validation process is crucial to eliminate false positives and prioritize the most promising compounds for further investigation.[10]
Caption: Data Analysis and Hit Validation Workflow.
Key Steps in Hit Validation:
-
Confirmation Screening: Re-testing initial hits is the first crucial step to eliminate random errors.
-
Orthogonal Assays: Validating hits in a secondary assay that uses a different detection technology or measures a different biological endpoint is essential. For example, if the primary assay indicates apoptosis, a specific caspase activation assay (e.g., Caspase-Glo®) would serve as an excellent orthogonal confirmation.
-
Promiscuity and Artifact Screening: It is important to rule out non-specific mechanisms of action, such as compound aggregation or interference with the assay technology (e.g., luciferase inhibition). Counter-screens should be employed to identify these problematic compounds.[10]
-
Preliminary SAR: If analogs of this compound are available, testing them can provide early insights into the structure-activity relationship (SAR).[9]
Conclusion and Future Directions
The protocols and strategies outlined in this application note provide a robust framework for conducting a high-throughput phenotypic screen of this compound. By employing a multi-tiered approach that progresses from broad primary screening to detailed mechanistic studies, researchers can effectively and efficiently uncover the therapeutic potential of this uncharacterized compound. The identification of a validated phenotypic hit will serve as the starting point for subsequent target deconvolution efforts and lead optimization programs, ultimately paving the way for the development of novel therapeutics.
References
- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. eu-openscreen.eu [eu-openscreen.eu]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 7. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. nuvisan.com [nuvisan.com]
- 12. Privileged 1,2,4-Oxadiazoles in Anticancer Drug Design: Novel 5- Aryloxymethyl-1,2,4-oxadiazole Leads for Prostate Cancer Therapy | Bentham Science [eurekaselect.com]
- 13. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. ipbcams.ac.cn [ipbcams.ac.cn]
- 19. One moment, please... [biointerfaceresearch.com]
Application Notes & Protocols: 5-Propyl-3-p-tolyl-1,2,4-oxadiazole in Medicinal Chemistry
Foreword: The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its prevalence in drug discovery is attributed to its unique physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for amide and ester functionalities, which are often susceptible to hydrolysis in vivo.[3] This structural feature allows for the enhancement of pharmacokinetic profiles of potential drug candidates. The 1,2,4-oxadiazole nucleus is a key component in a wide array of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, analgesic, antiviral, antifungal, and anti-Alzheimer's properties.[1][4][5] This guide will focus on a specific derivative, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, providing a detailed exploration of its potential applications and the protocols for its synthesis and biological evaluation. While specific data on this exact molecule is limited, we will extrapolate from the extensive research on structurally similar 1,2,4-oxadiazole derivatives to provide a comprehensive and practical guide for researchers.
Rationale for the Investigation of this compound
The structure of this compound combines several key features that make it a compound of interest for medicinal chemistry research:
-
The 1,2,4-Oxadiazole Core: As previously mentioned, this core structure is metabolically robust and serves as a valuable scaffold in drug design.[3][6]
-
The p-tolyl Group at Position 3: The presence of an aryl group at this position is common in many biologically active 1,2,4-oxadiazoles. The methyl group on the phenyl ring can influence electronic properties and provide a site for metabolic modification, potentially impacting both potency and pharmacokinetic properties.
-
The Propyl Group at Position 5: The alkyl substituent at the 5-position contributes to the lipophilicity of the molecule. The length and nature of this alkyl chain can be systematically varied to modulate properties such as cell permeability and binding affinity to biological targets.
Given the diverse biological activities reported for analogous compounds, this compound is a prime candidate for screening against a variety of therapeutic targets, particularly in oncology and inflammatory diseases.
Synthesis Protocol for this compound
The most common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative.[1] The following protocol is adapted from established procedures for similar compounds.[7]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials and Reagents:
-
p-tolunitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Butyryl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step-by-Step Protocol:
Part A: Synthesis of p-tolylamidoxime
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolunitrile (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) in water to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude p-tolylamidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Synthesis of this compound
-
Acylation: Dissolve the p-tolylamidoxime (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add pyridine (1.1 equivalents) followed by the dropwise addition of butyryl chloride (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC.
-
Cyclization: Upon completion of the acylation step, heat the reaction mixture to reflux for 2-4 hours to induce cyclization to the 1,2,4-oxadiazole.
-
Work-up: Cool the reaction mixture and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocols for In Vitro Biological Evaluation
Based on the known activities of 1,2,4-oxadiazole derivatives, a primary screening cascade should focus on anticancer and anti-inflammatory properties.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of the target compound.
3.1. Protocol for MTT Cytotoxicity Assay
This protocol is designed to assess the in vitro anticancer activity of this compound against a panel of human cancer cell lines.
Cell Lines:
-
MCF-7 (Breast cancer)
-
A549 (Lung cancer)
-
HCT-116 (Colon cancer)
-
MDA-MB-231 (Breast cancer)[8]
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Doxorubicin or Etoposide (as a positive control)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Quantitative Data Summary Table
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT-116 | Experimental Value | |
| MDA-MB-231 | Experimental Value | |
| Doxorubicin (Control) | MCF-7 | Literature/Experimental Value |
| A549 | Literature/Experimental Value | |
| HCT-116 | Literature/Experimental Value | |
| MDA-MB-231 | Literature/Experimental Value |
3.2. Protocol for COX-2 Inhibition Assay
Several 1,2,4-oxadiazole derivatives have been reported as cyclooxygenase-2 (COX-2) inhibitors, suggesting their potential as anti-inflammatory agents.[9]
Principle: This is a cell-free enzyme inhibition assay to determine the ability of the test compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Assay buffer
-
Celecoxib (as a positive control)
-
This compound
-
96-well plate
-
Plate reader
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate for a specified time (e.g., 10 minutes) at 37 °C.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric probe).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.
Concluding Remarks and Future Directions
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and this compound represents a promising starting point for a drug discovery program. The protocols outlined in this guide provide a robust framework for the synthesis and initial biological evaluation of this compound. Positive results in the primary screens should be followed by more in-depth mechanism of action studies, such as cell cycle analysis, apoptosis assays, and specific kinase profiling, to elucidate the molecular targets. Further lead optimization through the synthesis of analogs with modifications to the aryl and alkyl substituents can be guided by the structure-activity relationships (SAR) established from the initial screening data.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the N-Acylation of Amidoximes
Introduction
Amidoximes are a class of organic compounds characterized by the R-C(NH₂)=NOH functional group. Their unique structure, possessing both a nucleophilic amino group and a hydroxyimino moiety, makes them exceptionally versatile building blocks in synthetic chemistry.[1][2] In the realms of drug discovery and materials science, amidoximes are highly valued as key intermediates for synthesizing various nitrogen-containing heterocycles and as potent pharmacophores in their own right.[1][3] N-acylated amidoximes, in particular, are of significant interest as they can serve as prodrugs to improve bioavailability or as critical precursors for more complex molecular architectures.[4]
However, the synthesis of N-acylated amidoximes is not trivial. The presence of two nucleophilic centers—the nitrogen of the amino group and the oxygen of the hydroxylamino group—leads to a classic challenge in regioselectivity: N-acylation versus O-acylation.[5][6] It is widely observed that the acylation of amidoximes often yields the O-acylated product as the kinetically favored isomer.[7][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for achieving selective N-acylation of amidoximes. We will delve into the mechanistic considerations that govern selectivity, present robust step-by-step protocols, and offer insights into troubleshooting and characterization.
Mechanistic Insights: The N- vs. O-Acylation Challenge
The core challenge in acylating amidoximes lies in directing the acyl group to the desired nitrogen atom over the more kinetically reactive oxygen atom. The amino group (-NH₂) is generally more nucleophilic than a hydroxyl group (-OH) in other contexts, but the electronic nature of the amidoxime functional group complicates this assumption.[9]
Several factors influence the reaction pathway:
-
Steric Hindrance: Bulky substituents on the amidoxime or the acylating agent can influence the site of attack.
-
Acylating Agent: Highly reactive acylating agents, such as acyl chlorides and anhydrides, tend to favor the kinetically preferred O-acylation.[7]
-
Reaction Conditions: The choice of solvent, temperature, and base can significantly alter the N/O acylation ratio. Non-polar solvents and careful temperature control are often crucial.
-
Intramolecular Catalysis: The amidoxime itself can participate in intramolecular catalysis, which often facilitates O-acylation through a cyclic transition state.[7]
Historically, the direct and selective N-acylation of a primary amidoxime has been considered difficult, with many reactions proceeding through an unstable N-acyl intermediate or yielding the O-acyl product, which can then cyclize to form a 1,2,4-oxadiazole.[8][10] Therefore, achieving clean N-acylation often requires a strategic approach, such as the use of protecting groups.
Visualization: Competing Acylation Pathways
The following diagram illustrates the competitive reaction between N- and O-acylation when an amidoxime is treated with an acylating agent (R'-COCl).
References
- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. differencebetween.com [differencebetween.com]
- 7. Intramolecular catalysis in the acylation of amidoximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the medicinal chemistry community.[1] First synthesized in 1884, its value was not fully appreciated until decades later.[2] Today, it is recognized as a privileged scaffold in drug discovery, primarily due to its role as a bioisostere for amide and ester functionalities.[3][4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity, making the 1,2,4-oxadiazole a key component in a wide array of therapeutic agents targeting cancer, inflammation, infections, and central nervous system disorders.[5][6][7]
Among the various synthetic routes to this valuable heterocycle, the 1,3-dipolar cycloaddition stands out for its efficiency and modularity.[8] This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile), providing a direct and convergent pathway to construct the 3,5-disubstituted 1,2,4-oxadiazole core.[9][10] This guide provides a comprehensive overview of the underlying mechanism, field-proven insights into experimental design, and detailed protocols for researchers engaged in drug development.
Theoretical Background & Core Mechanism
The 1,3-dipolar cycloaddition is a pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[11] In the context of 1,2,4-oxadiazole synthesis, the key 1,3-dipole is a nitrile oxide (R-C≡N⁺-O⁻).
Causality of the Mechanism: The Need for In Situ Generation
Nitrile oxides are highly reactive and unstable intermediates.[12] In the absence of a suitable trapping agent (the dipolarophile), they readily dimerize to form furoxans (1,2,5-oxadiazole-N-oxides), which is the most common side reaction in this chemistry. To circumvent this issue and maximize the yield of the desired 1,2,4-oxadiazole, nitrile oxides are almost exclusively generated in situ. This ensures that the nitrile oxide is formed in low concentrations in the presence of a high concentration of the nitrile dipolarophile, favoring the intermolecular cycloaddition over dimerization.
The most common and reliable method for the in situ generation of nitrile oxides is the oxidation of aldoximes.[13] Various oxidizing agents have been employed, with modern protocols favoring milder and more environmentally benign options.[14]
The overall transformation proceeds as follows:
-
Oxidation: An aldoxime precursor is oxidized to generate the transient nitrile oxide intermediate.
-
Cycloaddition: The nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with a nitrile dipolarophile present in the reaction mixture.
-
Product Formation: This concerted reaction forms the stable 1,2,4-oxadiazole ring.
Caption: General mechanism for 1,2,4-oxadiazole synthesis.
Application Notes: Guiding Experimental Design
As a self-validating system, a robust protocol requires understanding the causality behind each experimental choice.
-
Choice of Precursor: While various precursors exist, aldoximes are highly favored due to their accessibility and clean conversion.[15] They can be readily synthesized from the corresponding aldehydes and hydroxylamine. The alternative precursor, the amidoxime, is also widely used, though its reaction with nitriles often requires catalysts like ZnCl₂ and proceeds through a different, non-cycloaddition mechanism involving dehydration.[16]
-
Choice of Oxidant: The selection of the oxidizing agent is critical for efficiency and safety.
-
Classical Reagents: N-halosuccinimides (NCS, NBS) or basic sodium hypochlorite (bleach) are effective but can lack substrate tolerance and generate halogenated waste.
-
Modern "Green" Reagents: A combination of Oxone (2KHSO₅·KHSO₄·K₂SO₄) and a chloride source like NaCl has emerged as a superior system.[13][14] This method is environmentally friendly, operates under mild conditions, tolerates a wide range of functional groups, and avoids organic byproducts from the oxidant.[17]
-
-
Solvent Selection: The choice of solvent can influence reaction rates and solubility. Acetonitrile is often an excellent choice as it can serve as both the solvent and the dipolarophile when it is the desired reagent. For other nitriles, polar aprotic solvents like ethyl acetate, THF, or DMF are commonly used. Biphasic systems (e.g., ethyl acetate/water) are particularly effective for the Oxone/NaCl system, facilitating both the reaction and subsequent workup.
-
Substrate Scope & Limitations: The 1,3-dipolar cycloaddition is remarkably versatile.
-
Nitrile Oxide (R¹): Both aromatic and aliphatic aldoximes are suitable precursors. Aromatic aldoximes with either electron-donating or electron-withdrawing groups react efficiently.[15]
-
Nitrile (R²): A wide variety of nitriles can be used as dipolarophiles. The reaction is generally tolerant of other functional groups, making it suitable for late-stage functionalization in complex molecule synthesis. However, sterically hindered nitriles may react more slowly.
-
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Green Synthesis of 3-Aryl-5-methyl-1,2,4-oxadiazole using Oxone/NaCl
This protocol details the synthesis of a representative 1,2,4-oxadiazole from an aromatic aldoxime using acetonitrile as both the solvent and the dipolarophile, based on the green chemistry approach developed by Li and Ganesan.[13][14]
Caption: Experimental workflow for the Oxone-mediated synthesis.
Materials & Equipment:
-
Benzaldoxime (or other substituted aromatic aldoxime)
-
Sodium Chloride (NaCl)
-
Oxone® (Potassium peroxymonosulfate)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, TLC plates, flash chromatography setup
Step-by-Step Procedure:
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldoxime (e.g., benzaldoxime, 5.0 mmol, 1.0 eq) and sodium chloride (350 mg, 6.0 mmol, 1.2 eq).
-
Solvent Addition: Add a 2:1 mixture of acetonitrile and water (15 mL). Stir the mixture at room temperature until the solids are mostly dissolved.
-
Oxidant Addition: To the vigorously stirring suspension, add Oxone® (3.69 g, 6.0 mmol, 1.2 eq) portion-wise over approximately 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and maintains a steady, low concentration of the nitrile oxide intermediate, minimizing dimerization.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc eluent) until the aldoxime spot has been completely consumed (typically 1-4 hours).
-
Workup & Extraction:
-
Once the reaction is complete, quench any remaining oxidant by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic (acetonitrile/EtOAc) layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 20 mL).
-
-
Purification:
-
Combine all organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-methyl-1,2,4-oxadiazole.
-
Protocol 2: One-Pot Synthesis of Amidoxime and Conversion to 1,2,4-Oxadiazole
Materials & Equipment:
-
Aryl or alkyl nitrile (R¹-CN)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Ethanol or Methanol
-
Acylating agent (e.g., Acetyl chloride or Acetic anhydride, R²-COCl)
-
Pyridine or another suitable base
-
Appropriate solvent for acylation (e.g., THF, DCM)
Step-by-Step Procedure:
-
In Situ Amidoxime Formation:
-
In a round-bottom flask, dissolve the starting nitrile (10 mmol, 1.0 eq), hydroxylamine hydrochloride (12 mmol, 1.2 eq), and a base such as sodium carbonate (15 mmol, 1.5 eq) in ethanol (20 mL).[20]
-
Heat the mixture to reflux and stir for 2-24 hours, monitoring by TLC for the disappearance of the nitrile.
-
After cooling, filter off the inorganic salts and concentrate the filtrate to obtain the crude amidoxime. Note: For many applications, this crude material can be used directly in the next step without further purification.
-
-
Acylation and Cyclodehydration:
-
Dissolve the crude amidoxime in a suitable aprotic solvent like THF (25 mL) and cool the solution to 0 °C in an ice bath.
-
Add a base such as pyridine (12 mmol, 1.2 eq).
-
Slowly add the acylating agent (e.g., acetyl chloride, 11 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the O-acylamidoxime intermediate is formed (monitor by TLC).
-
Heat the reaction mixture to reflux to induce cyclodehydration. This step can often be facilitated by adding a dehydrating agent or by performing it in a high-boiling solvent like xylene or DMF. The reaction time can vary from 2 to 12 hours.
-
-
Workup and Purification:
-
After cooling, perform a standard aqueous workup (e.g., washing with water, brine).
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.
-
Data Presentation: Substrate Scope & Yields
The following table summarizes representative yields for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using the in situ nitrile oxide generation method from various aldoximes and nitriles.
| Entry | Aldoxime (R¹) | Nitrile (R²) | Conditions | Yield (%) | Reference |
| 1 | Phenyl | Methyl (Acetonitrile) | Oxone, NaCl, MeCN/H₂O, RT, 2h | 91 | [13][14] |
| 2 | 4-Chlorophenyl | Methyl (Acetonitrile) | Oxone, NaCl, MeCN/H₂O, RT, 1h | 95 | [13] |
| 3 | 4-Methoxyphenyl | Methyl (Acetonitrile) | Oxone, NaCl, MeCN/H₂O, RT, 2.5h | 89 | [13] |
| 4 | 2-Naphthyl | Methyl (Acetonitrile) | Oxone, NaCl, MeCN/H₂O, RT, 3h | 87 | [13] |
| 5 | Phenyl | Phenyl (Benzonitrile) | t-BuOI, 2,6-lutidine, Dioxane, RT | 88* | [21] |
| 6 | Phenyl | Ethyl | PTSA, ZnCl₂, Reflux, 6h | 88 | [16] |
*Note: Entry 5 uses a different oxidant system (t-BuOI) and nitrile, demonstrating the versatility of the general approach. Entry 6 proceeds via an amidoxime intermediate, not a cycloaddition.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 17. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
Application Notes and Protocols: Developing Cell-Based Assays for 1,2,4-Oxadiazole Derivatives
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities.[1] This has led to the exploration of 1,2,4-oxadiazole derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, neuroscience, and infectious diseases.[1][2][3] These derivatives have been shown to interact with a variety of biological targets, such as G protein-coupled receptors (GPCRs), kinases, and enzymes involved in key signaling pathways.[2][4][5]
The successful progression of a 1,2,4-oxadiazole-based drug discovery program hinges on the robust characterization of compound activity in biologically relevant systems. Cell-based assays are indispensable tools in this endeavor, offering insights into a compound's efficacy, potency, cytotoxicity, and mechanism of action within a cellular context.[6][7] This guide provides a comprehensive framework for developing and implementing a suite of cell-based assays to thoroughly profile 1,2,4-oxadiazole derivatives, from initial hit identification to lead optimization.
The protocols and workflows detailed herein are designed to be self-validating systems, emphasizing reproducibility and data integrity.[8][9] We will explore the causal logic behind experimental choices, ensuring that researchers can not only execute the protocols but also adapt them to their specific biological questions and targets.
Part 1: Initial Compound Profiling - Cytotoxicity and Viability Assays
A fundamental first step in characterizing any new chemical entity is to assess its impact on cell health.[10] This initial screen determines the concentration range at which a compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects, which is crucial for interpreting data from subsequent, more specific assays.[11][12]
Rationale for Assay Selection
We will detail two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[11] Running these assays in parallel can provide a more nuanced understanding of a compound's effect. For instance, a discrepancy between the results of the two assays might suggest that the compound interferes with cellular metabolism without necessarily causing cell death.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[11]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[11]
Protocol 2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total biomass.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Derivative X | MCF-7 | MTT | 48 | 12.5 |
| Derivative X | MCF-7 | SRB | 48 | 15.2 |
| Derivative Y | A549 | MTT | 48 | 5.8 |
| Derivative Y | A549 | SRB | 48 | 6.1 |
| Doxorubicin (Control) | MCF-7 | MTT | 48 | 0.8 |
Part 2: Target Engagement Assays
Once the cytotoxic profile of a 1,2,4-oxadiazole derivative is established, the next critical step is to confirm that it directly interacts with its intended molecular target within the complex cellular environment.[14][15] Target engagement assays provide this crucial evidence and are essential for validating a compound's mechanism of action.[16][17]
Rationale for Assay Selection
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement.[18] It is based on the principle that the binding of a ligand (the drug) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change can be quantified, providing direct evidence of target binding in intact cells.[15]
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Principle: This method measures the change in the thermal stability of a target protein upon ligand binding. Stabilized proteins will remain soluble at higher temperatures compared to unbound proteins.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. benchchem.com [benchchem.com]
- 15. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selvita.com [selvita.com]
- 18. researchgate.net [researchgate.net]
protocol for assessing the anticancer activity of 1,2,4-oxadiazoles.
Application Notes & Protocols
Topic: Comprehensive Protocol for Assessing the Anticancer Activity of 1,2,4-Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has emerged as a versatile and privileged structure in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1][2] These compounds have demonstrated significant potential due to their favorable drug-like properties and their ability to engage a wide range of biological targets implicated in oncogenesis.[3][4][5] The anticancer activity of 1,2,4-oxadiazole derivatives often stems from their capacity to induce apoptosis, inhibit key enzymes like histone deacetylases (HDACs) or kinases, and arrest the cell cycle in malignant cells.[3][4][6][7]
This guide provides a comprehensive, multi-tiered protocol for the systematic evaluation of the anticancer potential of novel 1,2,4-oxadiazole compounds. The workflow is designed to progress logically from broad initial cytotoxicity screening in vitro to more detailed mechanistic studies and culminating in preclinical efficacy assessment in vivo. Each protocol is presented with the underlying scientific rationale to ensure robust and reproducible data generation, empowering researchers to make informed decisions in the drug development pipeline.
Part 1: In Vitro Assessment of Anticancer Activity
The initial phase of evaluation focuses on determining the direct effect of the 1,2,4-oxadiazole compounds on cancer cells in a controlled laboratory setting. This involves assessing cytotoxicity, identifying the primary mechanism of cell death, and understanding the impact on cell division.
Initial Cytotoxicity Screening
The foundational step is to determine the concentration-dependent cytotoxic effect of the test compounds on various cancer cell lines. This establishes the potency of the compounds and provides the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic assays.
The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is proportional to the number of living cells.[8][9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[8][10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in the appropriate cell culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[11][12]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
The results of the cytotoxicity screen should be summarized to compare the potency of a candidate compound across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) * |
| 1,2,4-Oxadiazole-X | MCF-7 (Breast) | 0.34 | 58.8 |
| 1,2,4-Oxadiazole-X | A549 (Lung) | 1.65 | 12.1 |
| 1,2,4-Oxadiazole-X | DU-145 (Prostate) | 1.13 | 17.7 |
| 1,2,4-Oxadiazole-X | HCT-116 (Colon) | 0.28 | 71.4 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.45 | - |
*Selectivity Index (SI) = IC50 on normal cells / IC50 on cancer cells. A higher SI indicates greater selectivity for cancer cells.[12]
Visualization: In Vitro Screening Workflow
Caption: General workflow for in vitro cytotoxicity screening of 1,2,4-oxadiazole compounds.
Mechanistic Elucidation
Following the confirmation of cytotoxic activity, it is crucial to investigate the underlying mechanism of cell death. Key questions include whether the compound induces programmed cell death (apoptosis) and if it interferes with the cell's replication cycle.
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[13] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. The principle relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,4-oxadiazole compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect at least 10,000 events per sample.[14]
-
Data Analysis: Create quadrant plots to quantify the percentage of cells in each population:
-
Q4 (Annexin V- / PI-): Viable cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Visualization: Principle of Annexin V/PI Apoptosis Assay
Caption: Detection of apoptotic stages using Annexin V and Propidium Iodide (PI).
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through division.[15] Flow cytometry with PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[14][16]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,4-oxadiazole compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours to ensure proper fixation.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, recording the fluorescence signal on a linear scale.
-
Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 24 | 55.2 | 28.1 | 16.7 |
| 1,2,4-Oxadiazole-X | 24 | 72.5 | 15.3 | 12.2 |
| Vehicle Control | 48 | 53.8 | 29.5 | 16.7 |
| 1,2,4-Oxadiazole-X | 48 | 78.1 | 10.2 | 11.7 |
This hypothetical data suggests the compound induces G0/G1 phase arrest.[15]
Part 2: In Vivo Efficacy Assessment
After demonstrating promising in vitro activity, the next essential step is to evaluate the compound's efficacy and safety in a living organism. Human tumor xenograft models are a cornerstone of preclinical oncology research for this purpose.[17][18][19]
In this model, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and response to therapy in a physiological context.[17][20]
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old. Allow them to acclimate for at least one week before the experiment.
-
Cell Implantation: Culture the selected cancer cell line (e.g., A549 cells, which showed good in vitro response). Harvest and resuspend 2-5 million cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice daily. Once tumors become palpable, measure their volume every 2-3 days using calipers. Tumor Volume (V) = (Length × Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO) on the same schedule as the treatment group.
-
Treatment Group: Administer the 1,2,4-oxadiazole compound at a predetermined dose and schedule (e.g., 10 mg/kg, daily, via oral gavage or intraperitoneal injection). The dose is often informed by preliminary toxicity studies.
-
Positive Control Group: (Optional but recommended) Administer a standard-of-care drug for that cancer type.
-
-
Endpoint Analysis: Continue treatment for 21-28 days. Monitor tumor volume and body weight (as a measure of toxicity) throughout the study.
-
Data Calculation: The primary endpoint is Tumor Growth Inhibition (TGI).
-
TGI (%) = [1 - (ΔT / ΔC)] × 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Visualization: In Vivo Xenograft Study Workflow
Caption: Standard workflow for assessing in vivo efficacy using a xenograft model.
Conclusion
The assessment of novel 1,2,4-oxadiazole derivatives requires a rigorous and systematic approach to validate their potential as anticancer therapeutics. This guide outlines a tiered protocol that begins with high-throughput in vitro screening to establish cytotoxicity, followed by detailed mechanistic assays to elucidate the mode of action, such as the induction of apoptosis and cell cycle arrest. Promising candidates must then be advanced to in vivo xenograft models to confirm their efficacy and tolerability in a physiological system. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data essential for the continued development of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Cell Viability by the MTT Assay. (2018) | Priti Kumar | 896 Citations [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 17. xenograft.org [xenograft.org]
- 18. Human tumor xenograft models for preclinical assessment of anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Note & Protocols: A Strategic Guide to Characterizing Novel 1,2,4-Oxadiazole Derivatives as Chemical Probes
A Case Study Approach for 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with amides and esters, offering improved metabolic stability.[1][2] This structural motif is present in a wide array of biologically active compounds with activities ranging from anticancer and anti-inflammatory to neuroprotective.[3][4][5] Given the diverse therapeutic potential of this class, a systematic approach to characterizing novel derivatives, such as this compound, is crucial for their development as selective chemical probes.
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. An ideal chemical probe is potent, selective, and well-characterized, enabling the elucidation of protein function and the validation of drug targets. This guide provides a comprehensive framework for the characterization and application of novel 1,2,4-oxadiazole derivatives, using the hypothetical case of this compound (CAS 182295-26-7) to illustrate the necessary experimental workflows.[6]
Physicochemical Properties of this compound
A foundational step in the evaluation of any potential chemical probe is the characterization of its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [6] |
| Molecular Weight | 202.3 g/mol | [6] |
| CAS Number | 182295-26-7 | [6] |
Part 1: Target Identification and Validation Workflow
The initial and most critical phase in developing a chemical probe is the identification and validation of its biological target(s). The broad bioactivity of the 1,2,4-oxadiazole class suggests several potential starting points for this investigation.[3][7]
Initial Broad-Spectrum Screening
Given the known activities of 1,2,4-oxadiazoles, an initial broad-spectrum screening against various cancer cell lines and enzyme panels is a logical first step.[5][8]
Protocol 1: In Vitro Antiproliferative Assay
This protocol outlines a general method for assessing the cytotoxic or antiproliferative effects of a test compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (test compound)
-
Doxorubicin or other standard anticancer drug (positive control)
-
DMSO (vehicle control)
-
Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and positive control.
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add 10 µL of the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Target Deconvolution Strategies
If significant bioactivity is observed, the next step is to identify the specific molecular target. Several unbiased approaches can be employed.
Workflow for Target Identification
Caption: A generalized workflow for identifying and validating the biological target of a novel bioactive compound.
Part 2: Mechanism of Action and Pathway Analysis
Once a primary target is validated, elucidating the mechanism of action (MoA) by which the chemical probe exerts its effects is paramount. For 1,2,4-oxadiazoles, common mechanisms include the induction of apoptosis and cell cycle arrest.[2][9]
Investigating Apoptosis Induction
Many anticancer agents, including some 1,2,4-oxadiazole derivatives, function by inducing programmed cell death, or apoptosis.[9]
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Target cells identified in the initial screening
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours, as described in Protocol 1.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Signaling Pathway Analysis
The activation of caspases is a downstream event in apoptosis. Further investigation into the upstream signaling pathways is necessary.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for a 1,2,4-oxadiazole-based chemical probe.
Part 3: Selectivity and Off-Target Profiling
A high-quality chemical probe should exhibit a high degree of selectivity for its intended target over other related proteins.
Kinome Profiling
If the identified target is a kinase, profiling the probe against a broad panel of kinases is essential to determine its selectivity.
Protocol 3: In Vitro Kinase Selectivity Screen
This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Procedure:
-
Compound Submission: Provide a sample of this compound to the CRO.
-
Assay Performance: The CRO will screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Potent off-target hits (e.g., >50% inhibition) should be followed up with full dose-response curves to determine their IC₅₀ values.
Data Interpretation:
The selectivity of the probe can be quantified using metrics such as the selectivity score (S-score), which represents the number of non-target kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Conclusion
The 1,2,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[3][5] The systematic application of the protocols and workflows outlined in this guide will enable the thorough characterization of novel derivatives like this compound. Through a rigorous process of target identification, mechanism of action studies, and selectivity profiling, researchers can develop potent and selective chemical probes. These probes are invaluable tools for basic biological research and for the validation of new therapeutic targets, ultimately accelerating the drug discovery process.
References
- 1. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The 1,2,4-oxadiazole motif is a valuable scaffold in medicinal chemistry, often serving as a bioisostere for amide and ester functionalities, which can lead to improved metabolic stability and pharmacokinetic properties.[1][2] This guide will provide actionable insights to enhance the yield and purity of your target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the coupling of p-tolyl-amidoxime with an activated form of butyric acid, followed by cyclodehydration.
Issue 1: Low Overall Yield of this compound
A low yield can stem from inefficiencies in either the O-acylation of the amidoxime or the subsequent cyclization step.[1]
Question: My final yield is consistently below 50%. What are the most likely causes and how can I improve it?
Answer:
Low yields in 1,2,4-oxadiazole synthesis are often multifactorial. Let's break down the potential problem areas in the typical two-step, one-pot synthesis.
Root Cause Analysis & Solutions:
-
Inefficient O-Acylation of p-tolyl-amidoxime: The initial reaction between p-tolyl-amidoxime and butyryl chloride (or another activated form of butyric acid) to form the O-acylamidoxime intermediate is critical.
-
Moisture Contamination: Butyryl chloride is highly reactive towards water, leading to its decomposition into butyric acid.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Improper Base Selection/Stoichiometry: A suitable base is required to neutralize the HCl generated during the acylation.
-
Recommended Bases: Pyridine or triethylamine (TEA) are commonly used. Pyridine can also act as the solvent.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. An excess (1.1-1.2 equivalents) can be beneficial.
-
-
Sub-optimal Temperature: The acylation is typically performed at low temperatures (0 °C to room temperature) to control the exothermic reaction and minimize side products.
-
-
Incomplete Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final 1,2,4-oxadiazole requires the removal of a water molecule.
-
Insufficient Heating (Thermal Cyclization): Traditional methods often require heating the reaction mixture to reflux in a high-boiling solvent like toluene, xylene, or DMF to drive the cyclization.[4] If the temperature is too low or the reaction time is too short, the cyclization will be incomplete.
-
Microwave-Assisted Synthesis: For a significant improvement in reaction time and often yield, consider microwave-assisted synthesis.[2][5][6] Reactions can often be completed in minutes at elevated temperatures (120-160 °C) that are difficult to achieve with conventional heating.[2]
-
Base-Catalyzed Cyclization: In some protocols, a base is used to promote the cyclization at room temperature.[1] Sodium hydroxide in DMSO has been shown to be effective for this purpose.[1][7]
-
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Hydrolysis of Butyryl Chloride: As mentioned, moisture will lead to the formation of butyric acid, which will not participate in the desired reaction.
-
Formation of N-acylated Amidoxime: While O-acylation is generally favored, some N-acylation can occur, leading to an intermediate that does not cyclize to the desired 1,2,4-oxadiazole.
-
Experimental Workflow: One-Pot Synthesis Protocol
Caption: General workflow for the one-pot synthesis.
Issue 2: Difficulty in Purifying the Final Product
The presence of persistent impurities can complicate the isolation of pure this compound.
Question: I'm observing multiple spots on my TLC plate after the reaction, and column chromatography is not giving me a pure product. What are the likely impurities and how can I remove them?
Answer:
Purification challenges often arise from unreacted starting materials or the formation of closely related side products.
Common Impurities and Purification Strategies:
-
Unreacted p-tolyl-amidoxime: This starting material is more polar than the product and can often be removed with a simple aqueous wash during work-up. An acidic wash (e.g., dilute HCl) can protonate the amidoxime, making it more water-soluble.
-
Butyric Acid: Formed from the hydrolysis of butyryl chloride, this can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the work-up.
-
O-acylamidoxime Intermediate: If the cyclization is incomplete, this intermediate will be present. It has a polarity similar to the product, making chromatographic separation difficult.
-
Solution: Ensure the cyclization goes to completion by extending the reaction time or increasing the temperature. Monitor the reaction by TLC until the intermediate spot disappears.
-
-
Isomeric Byproducts: While less common, other heterocyclic isomers could potentially form.
-
Solution: Careful optimization of the reaction conditions (solvent, temperature, base) is key to minimizing these. Recrystallization of the final product can often be effective in removing isomeric impurities.
-
Recommended Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a basic solvent like pyridine was used, it can be removed under reduced pressure.
-
Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1M HCl to remove unreacted amidoxime and any organic base.
-
Saturated NaHCO₃ solution to remove butyric acid.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatography/Recrystallization:
-
The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can be a highly effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the starting materials, p-tolyl-amidoxime and butyryl chloride?
A1:
-
p-tolyl-amidoxime: This is typically synthesized by reacting p-tolunitrile with hydroxylamine.[8] The reaction is often carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in a solvent such as ethanol.[8][9]
-
Butyryl chloride: This can be prepared by reacting n-butyric acid with a chlorinating agent.[3] Thionyl chloride (SOCl₂) is a common and effective choice, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[10][11] Other reagents like oxalyl chloride or phosphorus trichloride can also be used.[10][12]
Q2: What is the role of the base in the synthesis?
A2: The base plays a crucial role in the O-acylation step. The reaction of the amidoxime with butyryl chloride generates hydrogen chloride (HCl) as a byproduct. The base, typically an organic amine like pyridine or triethylamine, neutralizes the HCl. This is important because the accumulation of acid can protonate the amidoxime, rendering it less nucleophilic and hindering the reaction. In some protocols, a base like sodium hydroxide in DMSO can also be used to catalyze the final cyclodehydration step.[1]
Q3: Can I use butyric acid directly with a coupling agent instead of butyryl chloride?
A3: Yes, this is a common and often milder alternative to using the acid chloride. Carboxylic acids can be activated in situ using various coupling reagents. This approach avoids the need to handle the moisture-sensitive butyryl chloride.
Table 1: Common Coupling Reagents for 1,2,4-Oxadiazole Synthesis [13]
| Coupling Reagent | Abbreviation | Common Additive | Notes |
| 1,1'-Carbonyldiimidazole | CDI | None | Efficient for both O-acylation and cyclodehydration.[14][15] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt or DMAP | Water-soluble carbodiimide, byproducts are easily removed. |
| Dicyclohexylcarbodiimide | DCC | HOBt or DMAP | Forms a urea byproduct (DCU) that precipitates and is filtered off. |
Q4: What are the advantages of using microwave heating for the cyclization step?
A4: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating for the cyclodehydration step:[2]
-
Drastically Reduced Reaction Times: Reactions that might take several hours under reflux can often be completed in 10-30 minutes.[2][6]
-
Improved Yields: The rapid and uniform heating can minimize the formation of degradation products, often leading to higher isolated yields.[5]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[2]
Q5: What are the key safety precautions for this synthesis?
A5:
-
Butyryl Chloride & Thionyl Chloride: Both are corrosive and react violently with water.[3][11] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used (e.g., pyridine, DMF, DCM) have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Pressure: When heating sealed vessels, especially in a microwave reactor, there is a risk of pressure buildup. Use appropriate reaction vessels and do not exceed the recommended fill volumes or temperatures.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. soc.chim.it [soc.chim.it]
- 14. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Amidoxime Cyclization
Welcome to the technical support center for amidoxime cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions for successful reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: How do I choose the appropriate cyclization method for my substrate?
A2: The choice of method is highly substrate-dependent. Here's a general guideline:
-
Thermal Cyclization: This is a straightforward method often involving refluxing in a high-boiling solvent like toluene or xylene.[1] It is suitable for substrates that are thermally stable and do not contain sensitive functional groups.
-
Base-Mediated Cyclization: This is a widely used and often milder approach. Strong, non-nucleophilic bases are preferred.[1] Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice for a wide range of functional groups.[2][3] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[1][2]
-
Acid-Catalyzed Cyclization: While less common for 1,2,4-oxadiazole formation from amidoximes, acid catalysis can be employed in specific contexts, particularly for the formation of other heterocyclic systems. Triflic acid has been reported for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines.[4][5]
-
Microwave-Assisted Cyclization: Microwave irradiation can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[6][7][8] This method is particularly useful for high-throughput synthesis and for reactions that are sluggish under conventional heating.[6][7]
-
Oxidative Cyclization: This method involves the use of an oxidizing agent to facilitate the cyclization. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or electrochemical methods can be employed.[9][10]
Q3: What are the key reaction parameters I need to optimize?
A3: The following parameters are critical for successful amidoxime cyclization:
-
Temperature: High temperatures can promote the desired cyclization but may also lead to side reactions or decomposition of starting materials or products.[11] It's crucial to find the optimal temperature that balances reaction rate and selectivity.
-
Solvent: The choice of solvent is crucial. Aprotic solvents like DMF, THF, DCM, and MeCN generally give good results in base-catalyzed cyclizations.[1] Protic solvents like water or methanol can be unsuitable as they can lead to hydrolysis of the intermediate.[1]
-
Base: The choice and amount of base are critical. Using a milder organic base like triethylamine instead of strong inorganic bases can sometimes be beneficial to minimize side reactions.[11] The stoichiometry of the base should be carefully optimized.
-
Concentration: Reaction concentration can influence the rate and outcome, particularly in preventing intermolecular side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows unreacted starting materials (amidoxime and acylating agent) or only the O-acyl amidoxime intermediate.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for cyclization may not be overcome. Increase the temperature, switch to a more potent cyclization agent (e.g., from a weaker organic base to a strong, non-nucleophilic base like TBAF or a superbase system), or consider using microwave irradiation to enhance the reaction rate.[1] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.[1] Consider protecting these functional groups before the coupling and cyclization steps. |
| Poor Choice of Solvent | The solvent can significantly impact the reaction. Ensure you are using an appropriate aprotic solvent for base-catalyzed reactions.[1] Protic solvents can lead to unwanted hydrolysis.[1] |
| Substrate-Specific Issues | Certain substrates may be prone to side reactions under specific conditions. For instance, O-acylamidoximes with terminal double bonds can undergo anionic polymerization in the presence of strong bases like KOH.[2] In such cases, a milder base or a different catalytic system should be explored.[2] |
Issue 2: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material. This indicates the formation of the O-acyl amidoxime intermediate followed by its hydrolysis.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Presence of Water | The most common cause is the presence of water in the reaction mixture, leading to the hydrolysis of the ester linkage in the O-acyl amidoxime.[2] Ensure that anhydrous (dry) solvents and reagents are used.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.[2] |
| Prolonged Reaction Time or High Temperature | Extended reaction times or excessive heat can promote hydrolysis.[1] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Minimize the reaction temperature required for efficient cyclization.[1] |
Issue 3: Formation of Isomeric or Other Heterocyclic Side Products
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-substituted 1,2,4-oxadiazoles can undergo this thermal rearrangement to form other heterocycles, especially in the presence of acid or moisture.[1] Ensure anhydrous conditions and avoid acidic workups if this rearrangement is suspected. |
| Dimerization of Nitrile Oxides | In reactions proceeding through a nitrile oxide intermediate (e.g., 1,3-dipolar cycloadditions), dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction.[1] To favor the desired cycloaddition, use the nitrile as the solvent or in a large excess.[1] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Cyclization using TBAF
-
To a solution of the amidoxime (1.0 eq) and the carboxylic acid (1.1 eq) in an appropriate anhydrous solvent (e.g., THF, DMF), add a coupling agent (e.g., HBTU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature until the formation of the O-acyl amidoxime intermediate is complete (monitor by TLC or LC-MS).
-
Add a solution of TBAF (1.0 M in THF, 1.2 eq) to the reaction mixture.
-
Stir at room temperature or gently heat as required, monitoring the progress of the cyclization by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Silica-Supported Cyclization
-
In a suitable vessel, dissolve the amidoxime (1.0 eq) and the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) in a suitable solvent (e.g., DCM, MeCN).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq) and stir at room temperature to form the O-acyl amidoxime intermediate.
-
Once the acylation is complete, add silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture at a suitable power and for an optimized time (e.g., 10-30 minutes) to effect cyclodehydration.[1]
-
After cooling, extract the product from the silica gel with a suitable solvent (e.g., ethyl acetate, methanol).
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Workflow
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Caption: Troubleshooting flowchart for low-yield amidoxime cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave Heating - Increasing Reaction Rate [cem.com]
- 9. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
troubleshooting 1,2,4-oxadiazole ring formation side reactions
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. As a foundational scaffold in medicinal chemistry and drug development, the successful construction of the 1,2,4-oxadiazole ring is paramount. However, its synthesis is often plagued by competing side reactions that can diminish yields, complicate purification, and lead to unexpected molecular architectures.
This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and actionable solutions to the most common challenges encountered during these syntheses. We will move beyond simple procedural lists to explore the causal mechanisms behind side product formation, empowering you to design more robust and efficient synthetic routes.
Core Synthesis Pathway: The Amidoxime Route
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the condensation of an amidoxime with an activated carboxylic acid, proceeding through an O-acyl amidoxime intermediate.[1][2] The final, often rate-limiting, step is the cyclodehydration of this intermediate. Understanding this primary pathway is critical to diagnosing deviations that lead to side products.
Caption: The standard two-stage synthesis of 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I recover mostly my starting amidoxime. What is the primary cause?
A1: This is the most common failure mode and almost always points to issues in one of the two key stages: incomplete acylation or inefficient cyclodehydration.
-
Incomplete Acylation: The formation of the O-acyl amidoxime intermediate is the first step. If the carboxylic acid is not properly activated, this reaction will stall. Ensure you are using a reliable coupling agent. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is highly effective.[3]
-
Inefficient Cyclodehydration: The cyclization of the intermediate is often the most challenging step.[3] Simple heating might not be sufficient. Base-mediated cyclization using strong, non-nucleophilic bases like TBAF (Tetrabutylammonium fluoride) in dry THF is a common and effective choice.[3] For particularly stubborn substrates, superbase systems such as NaOH/DMSO or KOH/DMSO can promote cyclization even at room temperature.[3][4]
Q2: I see a complex mixture of products and significant tar-like substances in my reaction flask. How can I prevent this?
A2: Tar formation often results from product decomposition under harsh reaction conditions or the presence of impurities.[5][6]
-
Re-evaluate Reaction Conditions: High temperatures or prolonged exposure to strong acids or bases can degrade both the starting materials and the desired product.[5] Monitor the reaction closely by TLC or LC-MS and aim for the minimum time and temperature required for conversion.
-
Ensure Reagent and Solvent Purity: Impurities, especially water in anhydrous reactions, can initiate side reactions.[5] Always use reagents of appropriate purity and ensure solvents are thoroughly dried when necessary. Atmospheric moisture can also be a culprit, so maintaining an inert atmosphere (Nitrogen or Argon) is crucial for sensitive substrates.[5]
Troubleshooting Specific Side Reactions
This section addresses the formation of specific, characterizable side products. The key to troubleshooting is to identify the unexpected product, understand the mechanism of its formation, and adjust the reaction conditions to disfavor that pathway.
Caption: Major competing reaction pathways in 1,2,4-oxadiazole synthesis.
Issue 1: Re-formation of Starting Materials (Cleavage of the O-Acyl Amidoxime)
Q: My LC-MS shows consumption of my starting materials to form an intermediate, but then the intermediate disappears and my starting amidoxime reappears along with a nitrile. What is happening?
A: You are observing the cleavage of the O-acyl amidoxime intermediate. This is a very common side reaction, especially under hydrolytic conditions or prolonged heating.[3][7] The intermediate can either cyclize to the desired oxadiazole or cleave back to the amidoxime and a nitrile derived from the carboxylic acid component.
Causality & Mechanism: The cleavage is essentially a retro-acylation reaction. It can be promoted by:
-
Moisture: Water can hydrolyze the ester linkage in the intermediate.[3][7]
-
Excessive Heat/Time: Prolonged heating can provide the energy needed to overcome the barrier for the reverse reaction.
-
Nucleophiles: Strong nucleophilic bases can attack the acyl carbon, leading to cleavage.
Solutions:
-
Ensure Anhydrous Conditions: This is the most critical factor. Dry your solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N2 or Ar).
-
Minimize Reaction Time and Temperature: Monitor the cyclodehydration step closely. Once the intermediate is consumed, work up the reaction immediately to avoid decomposition of the product.
-
Choice of Base: Use a non-nucleophilic base for the cyclization step. TBAF is an excellent choice as the fluoride ion is a strong base but a relatively poor nucleophile in aprotic solvents, favoring deprotonation for cyclization over cleavage.[3]
Issue 2: Formation of an Isomeric Heterocycle (Boulton-Katritzky Rearrangement)
Q: I've successfully synthesized and purified my 3,5-disubstituted 1,2,4-oxadiazole, but upon heating or during subsequent acidic workup, I see it converting into an isomer. Why?
A: Your product is likely undergoing a Boulton-Katritzky Rearrangement (BKR). This is a well-documented thermal or acid-catalyzed rearrangement of 1,2,4-oxadiazoles into other, often more stable, heterocyclic systems.[8][9] The 1,2,4-oxadiazole ring is characterized by a relatively weak O-N bond and low aromaticity, making it susceptible to such rearrangements.[9][10]
Causality & Mechanism: The BKR involves an intramolecular nucleophilic attack from a side-chain atom onto the N(2) position of the oxadiazole ring, which is highly electrophilic due to the weak O-N bond.[9] This leads to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring. The specific isomer formed depends entirely on the nature of the side chain.[9]
Solutions:
-
Avoid Acidic Conditions: If you observe this rearrangement, use neutral or slightly basic conditions for your workup and purification. Avoid acidic washes or using silica gel with residual acid for chromatography.
-
Minimize Heat: Purify your compound at the lowest temperature possible. If distillation is required, use vacuum distillation. For storage, keep the compound in a cool, dry place.
-
Structural Consideration: Be aware that this rearrangement is most common for 3,5-substituted 1,2,4-oxadiazoles with a saturated side chain containing a nucleophilic atom (like N, O, or S) at the appropriate position.[3][9]
Issue 3: Formation of Dimeric or Other Unexpected Heterocycles
Q: My mass spectrometry data shows a peak at roughly double the mass of my amidoxime, or a product that doesn't match any expected isomer.
A: This suggests either self-condensation of your starting material or a reaction with your solvent or reagents to form an entirely different heterocyclic system.
Causality & Mechanism:
-
Amidoxime Dimerization: Under certain oxidative conditions, amidoximes can dimerize.[11] This is less common during standard condensation but can occur if oxidizing agents are present.
-
Nitrile Oxide Dimerization (Furoxan Formation): This is specific to the 1,3-dipolar cycloaddition route. If you are generating a nitrile oxide in situ to react with a nitrile, the nitrile oxide can dimerize with itself to form a furoxan (1,2,5-oxadiazole-2-oxide). This is often the kinetically favored pathway.[2][3]
-
Reaction with Reagents: Certain reagents can lead to unexpected ring systems. For example, reacting amidoximes with maleic or fumaric esters can yield 1,2,4-oxadiazin-5-ones instead of the expected oxadiazole.[12][13]
Solutions:
-
Control Stoichiometry and Addition: In 1,3-dipolar cycloadditions, try adding the nitrile oxide precursor slowly to a solution of the nitrile to maintain a low concentration of the nitrile oxide, thus favoring the intermolecular reaction over dimerization.
-
Verify Reagent Compatibility: Scrutinize all reactants. If you are using a multifunctional substrate (like maleic ester), consider the possibility of alternative cyclization pathways. The reaction of amidoximes with α,β-unsaturated carbonyl compounds can lead to different products than simple carboxylic acids.[13]
-
Characterize Byproducts: Isolate and fully characterize the unexpected product. An accurate structure is the best tool for diagnosing the unintended reaction pathway.
Data Summary and Recommended Conditions
| Symptom / Issue | Probable Cause(s) | Recommended Solutions & Key Considerations |
| Low Yield / Starting Material Recovery | Incomplete acylation of amidoxime. | Use a potent coupling agent (e.g., HATU, CDI) with a suitable base (e.g., DIPEA).[3][14] |
| Inefficient cyclodehydration of the intermediate. | Employ thermal methods (reflux in toluene/xylene), base-mediation (TBAF/THF), or microwave irradiation.[3] | |
| Product Rearrangement to Isomer | Boulton-Katritzky Rearrangement (BKR). | Avoid high temperatures and acidic conditions during workup and purification. Store product in a cool, dry place.[3][9] |
| Cleavage of Intermediate | Presence of water; prolonged heating; use of nucleophilic bases. | Ensure strictly anhydrous conditions. Minimize reaction time. Use a non-nucleophilic base like TBAF.[3][7] |
| Formation of High MW Byproducts | Dimerization of nitrile oxide (in cycloaddition route). | Slow addition of nitrile oxide precursor to maintain low concentration. |
| Self-condensation of amidoxime. | Avoid unnecessary oxidizing agents. Ensure purity of starting materials. |
Protocol: Robust Synthesis of 3-phenyl-5-methyl-1,2,4-oxadiazole
This protocol utilizes a modern coupling agent and a reliable base-mediated cyclization to minimize common side reactions.
Step 1: Acylation to form O-acetylbenzamidoxime (Intermediate)
-
To a dry round-bottom flask under an argon atmosphere, add benzamidoxime (1.0 eq).
-
Dissolve the amidoxime in anhydrous THF (approx. 0.2 M).
-
Add acetic acid (1.1 eq) followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the complete consumption of the benzamidoxime. The O-acyl amidoxime intermediate can often be isolated at this stage if desired, but for a one-pot procedure, proceed directly.[15]
Step 2: Cyclodehydration to 1,2,4-Oxadiazole
-
To the reaction mixture from Step 1, add a solution of TBAF in THF (1.0 M, 1.2 eq).
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and the formation of the product.
-
Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of assessing the stability of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole in various biological media.
I. Frequently Asked Questions (FAQs)
Q1: My this compound compound shows inconsistent results in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent bioassay results are often a primary indicator of compound instability.[1] Degradation of the parent compound can lead to a lower effective concentration, resulting in variable activity. It is crucial to determine if the compound is chemically or metabolically unstable under your specific in vitro conditions.
Q2: What are the likely causes of instability for an oxadiazole derivative like this compound in biological media?
A2: The instability of oxadiazole derivatives can be attributed to both chemical and metabolic factors. The 1,2,4-oxadiazole ring can be susceptible to pH-dependent hydrolysis.[2] Additionally, in biological matrices, enzymatic degradation, particularly by cytochrome P450s (CYPs) in liver-derived fractions, is a common metabolic pathway.[3][4][5]
Q3: Which biological matrices should I use to assess the stability of my compound?
A3: The choice of matrix depends on the specific questions you are trying to answer.
-
Plasma/Serum: To evaluate stability in circulation and the potential impact of esterases and proteases.[4]
-
Liver Microsomes: A standard in vitro model to assess Phase I metabolic stability, primarily mediated by CYPs.[4][5]
-
S9 Fraction: Contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways, including some Phase II metabolism.[4][5]
-
Hepatocytes: As a more complete system, they contain a full complement of Phase I and Phase II enzymes and cofactors, closely mimicking the in vivo liver environment.[4][5]
Q4: What are the key parameters to monitor in a stability study?
A4: The primary parameter is the rate of disappearance of the parent compound over time. This is often expressed as the in vitro half-life (t½) and intrinsic clearance (Clint).[6][7] These values are crucial for predicting in vivo pharmacokinetic properties such as bioavailability and overall clearance.[4]
II. Troubleshooting Guide
This section addresses common problems encountered during the stability testing of this compound.
Issue 1: Rapid Disappearance of the Compound in Initial Experiments
| Potential Cause | Troubleshooting Steps |
| High Metabolic Instability | 1. Confirm Enzymatic Activity: Run a control experiment with heat-inactivated microsomes or S9 fraction. If the compound is stable in the inactivated matrix, the degradation is likely enzyme-mediated. 2. Identify Enzyme Class: Use specific inhibitors for major CYP isoforms to pinpoint the enzymes responsible for metabolism. 3. Consider Alternative Matrices: If microsomal metabolism is very high, consider using hepatocytes to assess the contribution of other pathways.[5] |
| Chemical Instability | 1. Assess pH Stability: Incubate the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) to determine its susceptibility to acid or base hydrolysis.[2] 2. Evaluate Buffer Components: Check for potential reactivity with components of your incubation buffer. |
| Non-Specific Binding | 1. Measure Protein Binding: Determine the extent of binding to plasma proteins or microsomal proteins. High binding can reduce the free fraction available for metabolism. 2. Adjust Incubation Conditions: Consider using a lower protein concentration in your assay if feasible, while ensuring sufficient metabolic activity. |
Issue 2: Poor Recovery of the Compound from the Biological Matrix
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Optimize Extraction Solvent: Test different organic solvents (e.g., acetonitrile, methanol, ethyl acetate) and their combinations to find the optimal solvent for extracting your compound. 2. Adjust pH: Modify the pH of the sample before extraction to ensure your compound is in its most non-ionized, soluble form. 3. Evaluate Different Techniques: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the most efficient method. |
| Adsorption to Labware | 1. Use Low-Binding Labware: Employ polypropylene or silanized glass tubes and pipette tips to minimize non-specific binding. 2. Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant to the sample can reduce adsorption. |
Issue 3: High Variability Between Replicate Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Reverse Pipetting: For viscous solutions like plasma, reverse pipetting can improve accuracy. |
| Matrix Effects in LC-MS/MS Analysis | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[8] 2. Optimize Sample Cleanup: Improve the sample preparation method to remove interfering endogenous components.[9] 3. Perform a Post-Column Infusion Experiment: This will help identify regions of ion suppression or enhancement in your chromatogram.[9] |
| Edge Effects in Plate-Based Assays | 1. Randomize Sample Placement: Avoid placing all samples for one condition on the outer wells of the plate. 2. Use a Plate Sealer: Ensure proper sealing to prevent evaporation from the outer wells. |
III. Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., testosterone or verapamil)
-
Acetonitrile with an internal standard (for quenching and extraction)
Procedure:
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a working solution of your compound and the positive control in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM and compound solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching:
-
Immediately stop the reaction by adding ice-cold acetonitrile with the internal standard to each aliquot.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
-
Data Presentation:
| Parameter | This compound | Positive Control (Testosterone) |
| Half-life (t½, min) | Experimental Value | Expected Value |
| Intrinsic Clearance (Clint, µL/min/mg) | Experimental Value | Expected Value |
Visualization of the Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 1,2,4-Oxadiazoles
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in constructing this valuable heterocyclic scaffold. As a bioisostere for amide and ester groups, the 1,2,4-oxadiazole is a cornerstone in modern drug design, but its synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2] This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific experimental issues, grounded in mechanistic principles and field-proven solutions.
Core Synthetic Pathways: An Overview
The two most prevalent strategies for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles are the [4+1] cyclization of amidoxime derivatives and the [3+2] cycloaddition involving nitrile oxides.[3][4] Understanding which pathway you are using is the first step in diagnosing any issues.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis. Each entry details the symptom, its probable chemical cause, and actionable solutions.
Problem 1: My LC-MS shows a major peak with the mass of my amidoxime starting material, and my yield is very low.
Symptom: You have isolated the O-acyl amidoxime intermediate, but upon attempting the final cyclodehydration step (e.g., by heating in toluene), the reaction is inefficient. The primary species observed by mass spectrometry corresponds to the mass of the starting amidoxime, not the desired product.
Probable Cause: This issue points to two interconnected problems: insufficient energy to overcome the cyclization barrier and a competing degradation pathway. The most common side reaction for O-acyl amidoxime intermediates is cleavage back to the starting amidoxime and a nitrile, a process often facilitated by prolonged heating or the presence of protic species (including trace water).[5][6][7]
Causality Diagram: Desired Cyclization vs. Intermediate Cleavage
Recommended Solutions:
-
Switch to a Superbase System: Forcing thermal conditions can often favor degradation. A highly effective alternative is to perform the cyclization at room temperature using a superbase system like NaOH/DMSO or KOH/DMSO.[8][9] These conditions dramatically increase the nucleophilicity of the amidoxime nitrogen, facilitating ring closure without requiring heat.
-
Employ Microwave Irradiation: Microwave-assisted synthesis provides rapid, localized heating that can significantly shorten reaction times from hours to minutes.[10][11] This often favors the desired high-energy cyclization pathway over the slower thermal degradation process. A particularly robust method involves adsorbing the O-acyl amidoxime onto silica gel before microwave irradiation.[5][12]
-
Use a Strong, Non-Nucleophilic Base: If a superbase system is not suitable for your substrate, a strong, non-nucleophilic base like Tetrabutylammonium Fluoride (TBAF) in an anhydrous aprotic solvent (e.g., THF) can effectively promote cyclization.[4][5]
-
Ensure Strictly Anhydrous Conditions: Water is the enemy. It readily hydrolyzes the intermediate. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
Problem 2: My product seems pure by NMR after workup, but it degrades or rearranges over time or during purification.
Symptom: You've successfully synthesized your 1,2,4-oxadiazole, but subsequent analysis (e.g., after chromatography or upon storage) reveals the presence of a new isomeric product.
Probable Cause: The 1,2,4-oxadiazole ring, especially when 3,5-disubstituted, can be susceptible to the Boulton-Katritzky Rearrangement (BKR) .[3] This is a thermal or acid-catalyzed rearrangement where the side chain on the C3 position attacks the N2 atom of the oxadiazole ring, leading to the formation of a new heterocyclic system.[3][5] The presence of trace acid (e.g., from silica gel chromatography) or even moisture can facilitate this process.[5]
Causality Diagram: Boulton-Katritzky Rearrangement (BKR)
Recommended Solutions:
-
Neutralize Purification Media: If using silica gel chromatography, consider pre-treating the silica with a base (e.g., slurry with 1% triethylamine in your eluent) to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina.
-
Anhydrous Workup and Storage: Perform all workup steps under neutral, anhydrous conditions. Avoid acidic aqueous washes. Store the final compound in a desiccator over a drying agent and under an inert atmosphere if it is particularly sensitive.[5]
-
Avoid Excessive Heat: Purify your compound at room temperature whenever possible. If distillation or recrystallization from a high-boiling solvent is necessary, minimize the time the compound is exposed to high temperatures.
Problem 3: I'm using a 1,3-dipolar cycloaddition, and my main product is a furoxan.
Symptom: When attempting to synthesize a 1,2,4-oxadiazole via the cycloaddition of a nitrile oxide to a nitrile, your primary product has a mass corresponding to a dimer of the nitrile oxide precursor.
Probable Cause: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a very common and often kinetically favored competing reaction.[4][5] For the desired reaction to occur, a molecule of nitrile oxide must collide with a molecule of your nitrile substrate; for the side reaction to occur, it only needs to collide with another molecule of itself.
Recommended Solutions:
-
Use the Nitrile as the Solvent: The most effective way to favor the desired bimolecular reaction is to drastically increase the concentration of the nitrile.[5] If feasible and cost-effective, using the nitrile starting material as the reaction solvent maximizes its availability to trap the nitrile oxide before it can dimerize.
-
Use a Large Excess of the Nitrile: If using the nitrile as a solvent is not practical, employ a large stoichiometric excess (e.g., 10-20 equivalents) to skew the reaction probabilities in favor of the desired 1,2,4-oxadiazole product.[5]
Data Summary: Impact of Cyclization Conditions
The choice of cyclization conditions for the O-acyl amidoxime intermediate is arguably the most critical factor in minimizing byproducts. The following table summarizes common approaches.
| Method | Typical Conditions | Advantages | Common Byproducts Minimized | Key Considerations & References |
| Thermal Cyclization | Reflux in high-boiling solvent (e.g., Toluene, Xylene) | Simple setup | - | Prone to intermediate cleavage, long reaction times.[5][11] |
| Base-Mediated | TBAF in dry THF | Mild conditions, often high yields | Intermediate cleavage (avoids high heat) | Requires strictly anhydrous conditions.[4][5] |
| Superbase System | NaOH or KOH in DMSO | Room temperature, rapid, high yields | Intermediate cleavage, thermal degradation | Highly effective for heat-sensitive substrates.[5][8] |
| Microwave-Assisted | Adsorbed on silica or in solution (e.g., DMF) | Extremely rapid (minutes), high yields | Intermediate cleavage, thermal degradation | Excellent for high-throughput synthesis.[5][10][12] |
Optimized Experimental Protocol: Microwave-Assisted, Silica-Supported Cyclodehydration
This protocol is adapted from methodologies reported to be highly efficient and clean, minimizing the risk of thermal degradation.[5][12]
Part 1: Acylation of the Amidoxime
-
Under a dry nitrogen atmosphere, add the benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol) to a sealed reaction vessel.
-
Add 3.0 mL of anhydrous dichloromethane (DCM).
-
Prepare a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in 3.0 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amidoxime suspension at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Do not heat.
Part 2: Silica-Supported Cyclization
-
Once the acylation is complete (as judged by TLC), add 1 g of silica gel (60-120 mesh) directly to the reaction mixture.
-
Remove the solvent (DCM) under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained. This powder is the silica-supported O-acyl amidoxime.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture (e.g., 10-30 minutes at 100-150 °C; power and time may require optimization for your specific substrate).
Part 3: Workup and Purification
-
After cooling the vessel, the silica can be loaded directly onto a column for purification.
-
Elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification, if necessary, can be achieved by recrystallization.
References
- 1. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this valuable heterocyclic compound. Our focus is on practical, causal-driven explanations to ensure robust and reproducible outcomes.
Overview and Synthetic Strategy
The 1,2,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties.[1] The target molecule, this compound (CAS 182295-26-7)[2], is a classic 3,5-disubstituted 1,2,4-oxadiazole.
The most robust and widely adopted synthetic route for this class of compounds involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step.[3][4] For our target molecule, this translates to the reaction between 4-methylbenzamidoxime (p-tolylamidoxime) and butyric acid or a derivative thereof.
This process can be conceptualized as a two-stage reaction, which is often performed in a one-pot fashion to improve process efficiency, a key consideration for scale-up.[5]
General Synthetic Workflow
The overall transformation consists of two primary steps: the formation of the O-acyl amidoxime intermediate and its subsequent cyclization to the 1,2,4-oxadiazole ring.
Caption: General two-step synthesis of the target 1,2,4-oxadiazole.
Experimental Protocols and Methodologies
Success at scale begins with a well-defined and reproducible laboratory procedure. Below are detailed protocols for the synthesis of the necessary starting material and the final product.
Protocol 1: Synthesis of 4-Methylbenzamidoxime (Starting Material)
The amidoxime is a critical precursor, typically prepared from the corresponding nitrile.
Reaction: 4-Methylbenzonitrile + Hydroxylamine → 4-Methylbenzamidoxime
Materials:
-
4-Methylbenzonitrile (p-tolunitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH) or a Water/EtOH mixture
Step-by-Step Procedure:
-
To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add triethylamine (1.1 eq) or sodium carbonate (0.6 eq) portion-wise. Stir for 30 minutes at room temperature.
-
Add 4-methylbenzonitrile (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 70-80°C) and monitor by TLC or LC-MS for the disappearance of the starting nitrile (typically 4-6 hours).
-
After completion, cool the reaction to room temperature. If a salt (e.g., triethylammonium chloride) has precipitated, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 4-methylbenzamidoxime can often be used directly in the next step. If required, it can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Protocol 2: One-Pot Synthesis of this compound
This one-pot procedure combines the acylation and cyclization steps, which is highly advantageous for large-scale production. The base-mediated cyclization using NaOH in DMSO is highlighted here due to its efficiency at room temperature and cost-effectiveness.[5][6]
Materials:
-
4-Methylbenzamidoxime
-
Ethyl butyrate (or other butyric acid esters)
-
Sodium hydroxide (NaOH), powdered
-
Dimethyl sulfoxide (DMSO), anhydrous
Step-by-Step Procedure:
-
In an appropriately sized reactor equipped with a mechanical stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve 4-methylbenzamidoxime (1.0 eq) in anhydrous DMSO.
-
Add ethyl butyrate (1.2 eq) to the solution.
-
Add powdered sodium hydroxide (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 30°C. An exotherm may be observed.
-
Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 4-16 hours.[7] Monitor progress by LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a stirred vessel containing ice-water.
-
The product will often precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove residual DMSO and salts.
-
Dry the crude product under vacuum.
-
Purification: The crude solid can be purified by recrystallization from a solvent such as ethanol or isopropanol to yield the final product with high purity.
Troubleshooting and Scale-Up FAQs
This section addresses common issues encountered when transitioning from lab-scale to pilot-plant or manufacturing scale.
Q1: My cyclization step is inefficient, resulting in low yield. What are the primary causes and how can I optimize it?
Answer: This is the most common bottleneck in 1,2,4-oxadiazole synthesis.[8] The cyclodehydration of the O-acyl amidoxime intermediate requires specific conditions to proceed efficiently.
Probable Cause 1: Inadequate Reaction Conditions. The energy barrier for the ring-closing dehydration can be high.
-
Solution (Thermal): If performing a thermally-driven cyclization, ensure the temperature is sufficient. This often requires refluxing in high-boiling solvents like toluene or xylene (110-140°C).[8] On a large scale, this has significant energy costs and can promote side reactions.
-
Solution (Base-Mediated): Base-mediated cyclization is often more scalable. Strong, non-nucleophilic bases are preferred. The NaOH/DMSO system is highly effective and economical.[5] An alternative is using tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF, which also promotes cyclization at room temperature.[7] However, TBAF is significantly more expensive than NaOH, making it less ideal for large-scale work.
Probable Cause 2: Hydrolysis of the Intermediate. The O-acyl amidoxime intermediate is susceptible to hydrolysis, especially in the presence of water and base, which reverts it back to the starting amidoxime and butyric acid.[9]
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (N₂ or Argon) to prevent ingress of atmospheric moisture. The NaOH/DMSO system has been shown to minimize hydrolysis compared to other aqueous base systems.[9]
Caption: Decision tree for troubleshooting low cyclization yields.
Q2: Column chromatography is not a viable purification method at scale. What are the best alternatives for achieving high purity?
Answer: Relying on chromatography is a common pitfall in process development. A robust scale-up process should utilize crystallization and extraction.
-
Liquid-Liquid Extraction: This is your first line of defense. After quenching the reaction in water, extract the product into a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic amidoxime.
-
Wash with a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted butyric acid.
-
Wash with brine to remove residual water before drying and concentrating.[10]
-
-
Recrystallization: This is the gold standard for purification at scale. It can deliver exceptionally high purity if a suitable solvent system is identified.[10]
-
Solvent Screening: Test single solvents (e.g., isopropanol, ethanol, ethyl acetate) and binary solvent systems (e.g., toluene/heptane, ethanol/water) to find conditions where the product is soluble at high temperature but sparingly soluble at room temperature or below.
-
-
Trituration: If the product oils out or is difficult to crystallize, trituration can be effective. This involves stirring the crude solid or oil as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).[10]
| Purification Method | Typical Purity | Scalability | Key Advantage | Key Disadvantage |
| Column Chromatography | >98% | Poor | High resolution for difficult separations. | High cost, solvent waste, time-consuming. |
| Liquid-Liquid Extraction | Variable | Excellent | Fast, removes ionic impurities effectively. | Does not separate neutral, non-polar impurities. |
| Recrystallization | >99% | Excellent | Delivers high-purity crystalline solid. | Requires finding a suitable solvent system; yield loss. |
| Preparative HPLC | >99% | Very Poor | Highest resolution for trace impurities. | Extremely expensive and low throughput. |
Q3: I am observing an impurity with the same mass as my product. What could be the cause?
Answer: This strongly suggests the formation of an isomer, a known issue in some 1,2,4-oxadiazole syntheses, particularly under thermal stress.
Probable Cause: Boulton-Katritzky Rearrangement (BKR). This is a thermal rearrangement that 3,5-disubstituted 1,2,4-oxadiazoles can undergo, especially those with certain side-chain features.[3][8] While less common for simple alkyl/aryl systems, it can be triggered by prolonged heating at high temperatures or by acidic conditions during work-up.
-
Solution:
-
Favor Base-Mediated Cyclization: Use a base-catalyzed method (like NaOH/DMSO) that proceeds at room temperature to avoid the high heat required for thermal cyclization.[7]
-
Minimize Heat Exposure: If a thermal method is unavoidable, minimize the reaction time at high temperature.
-
Neutral Work-Up: Ensure work-up conditions are neutral or slightly basic to avoid acid-catalyzed rearrangement.
-
Q4: What are the primary safety considerations when scaling up this synthesis?
Answer: Safety must be paramount during scale-up.
-
Hydroxylamine: The synthesis of the amidoxime starting material uses hydroxylamine. While stable as the hydrochloride salt, free hydroxylamine can be thermally unstable and potentially explosive. Handle with care and avoid isolation of the free base.
-
Acylation Exotherm: The initial acylation step, especially if using a highly reactive agent like butyryl chloride, can be highly exothermic. On a large scale, this heat must be managed with controlled addition rates and efficient reactor cooling to prevent a thermal runaway.
-
Quenching: Quenching a large-scale reaction containing a strong base like NaOH in DMSO with water is also exothermic. The quench should be performed slowly and with adequate cooling and agitation.
-
Solvent Handling: Standard precautions for handling flammable organic solvents (ethanol, toluene, etc.) and the high-boiling but skin-penetrating DMSO are required.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with 1,2,4-Oxadiazoles
Introduction: The Promise and Peril of the 1,2,4-Oxadiazole Scaffold
Welcome, researchers and drug development professionals. The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Valued as a bioisosteric replacement for esters and amides, it offers improved metabolic stability and tunable physicochemical properties, making it a "privileged scaffold" in the pursuit of novel therapeutics.[1][2] However, this versatile heterocycle is not without its challenges. Many labs encounter frustrating issues with poor reproducibility, casting doubt on otherwise promising results.
This technical support center is designed to move beyond simple protocols. As your application science resource, our goal is to provide a framework for understanding why these issues arise and to equip you with robust, field-proven strategies to diagnose, troubleshoot, and ultimately prevent them. We will delve into the inherent chemical nature of the 1,2,4-oxadiazole ring, common pitfalls in its handling and analysis, and the principles of designing self-validating experiments to ensure your data is both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when working with 1,2,4-oxadiazole compounds.
Question 1: Why are the IC₅₀/EC₅₀ values for my 1,2,4-oxadiazole compound so variable between experiments?
Answer: Inconsistent potency is the most frequently reported issue and typically stems from one of three core problems: compound integrity, assay artifacts, or poor solubility.
-
Compound Integrity & Stability: The 1,2,4-oxadiazole ring possesses inherent chemical liabilities. The O-N bond can be cleaved under various conditions, leading to compound degradation.[3] Stability is highly pH-dependent, with maximum stability generally observed between pH 3-5.[4] In typical biological assay buffers (pH ~7.4), the ring can be susceptible to nucleophilic attack, causing it to open and rendering the compound inactive. This degradation over the course of an experiment is a primary source of variability. Furthermore, the presence of uncharacterized impurities from synthesis can lead to inconsistent results, as these impurities may have their own biological activity.
-
Assay Artifacts & Non-Specific Interactions: Many heterocyclic compounds, including 1,2,4-oxadiazoles, can behave as Pan-Assay Interference Compounds (PAINS). Their electron-deficient nature and ability to form non-covalent interactions like hydrogen bonds and π-π stacking can lead to non-specific binding with your target protein or other assay components.[5][6] This non-specific activity is often poorly behaved and highly sensitive to minor changes in assay conditions, leading to poor reproducibility.
-
Solubility and Aggregation: If a compound's solubility limit is exceeded in the final assay buffer, it can form aggregates. These aggregates can sequester and denature proteins, leading to a false-positive signal that is notoriously difficult to reproduce.
Question 2: My 1,2,4-oxadiazole was a strong "hit" in my primary high-throughput screen (HTS), but its activity disappeared upon re-testing or in orthogonal assays. What is the likely cause?
Answer: This is a classic hallmark of an assay artifact rather than true, specific biological activity. The initial HTS environment is often optimized for speed and throughput, which can make it susceptible to false positives. The loss of activity upon confirmation points to several possibilities:
-
Non-Specific Inhibition: As mentioned above, the compound may be a PAIN. HTS assays often use higher protein concentrations or reporter enzymes that are particularly sensitive to non-specific interactions. Orthogonal assays, which may use different detection methods or protein constructs, are less likely to be affected by the same artifact.
-
Reactivity: The 1,2,4-oxadiazole ring itself or reactive functional groups on its substituents could be covalently modifying the target protein or other assay components. This reactivity might be specific to the conditions of the primary screen (e.g., presence of certain reducing agents).
-
Compound Purity: The original HTS sample may have contained a highly potent, but minor, impurity that was responsible for the activity. If the resynthesized or re-ordered batch is purer, the activity will vanish. This underscores the critical need for rigorous analytical characterization of every compound batch.
Question 3: How can I be certain that the 1,2,4-oxadiazole I have synthesized or purchased is pure and correctly identified?
Answer: Trust, but verify. Never assume a compound is what the label says it is, especially when troubleshooting reproducibility. A rigorous Quality Control (QC) workflow is non-negotiable.
Table 1: Mandatory Quality Control (QC) for 1,2,4-Oxadiazole Compounds
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity | ¹H NMR & ¹³C NMR | Confirms the chemical structure and absence of major structural isomers. | Spectrum matches the expected structure. No significant unassigned peaks. |
| Identity & Mass | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and exact mass. | Measured mass is within 5 ppm of the calculated mass.[7] |
| Purity | HPLC-UV/MS or UPLC-UV/MS | Quantifies the purity of the compound and detects non-chromophoric impurities. | >95% purity by area under the curve (AUC) at a relevant wavelength (e.g., 214 nm or 254 nm). No single impurity >1%.[8] |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Determines the solubility limit in assay-relevant buffers. | Crucial for designing experiments below the aggregation threshold. |
Question 4: What are the definitive best practices for storing and handling my 1,2,4-oxadiazole compounds to ensure their stability?
Answer: Proper handling is essential to prevent degradation before your experiment even begins.
-
Long-Term Storage: Store compounds as a dry, solid powder at -20°C or -80°C under desiccation. Protect from light.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% anhydrous DMSO.[5] Aliquot these stocks into single-use volumes to minimize freeze-thaw cycles.
-
Intermediate Dilutions: If necessary, perform intermediate dilutions from your DMSO stock into DMSO, not aqueous buffers.
-
Working Solutions: Prepare final working solutions fresh for each experiment by diluting the DMSO stock directly into the final assay buffer. Do not store compounds in aqueous buffers for any significant length of time. The presence of water can facilitate hydrolytic degradation or ring-opening, especially at non-optimal pH.[4]
Troubleshooting Guides & Experimental Protocols
Guide 1: Decision-Making Workflow for Troubleshooting Poor Reproducibility
When faced with inconsistent data, a systematic approach is key. The following decision tree provides a logical path to diagnose the root cause.
Caption: A decision tree for systematically diagnosing reproducibility issues.
Guide 2: Investigating Compound Reactivity and Mechanism
The 1,2,4-oxadiazole ring can undergo nucleophilic attack or rearrangement, potentially leading to covalent modification of the target protein or rapid inactivation.
Caption: Key instability pathways of the 1,2,4-oxadiazole ring.[3][4][9]
Protocol: Time-Dependent Inhibition Assay to Detect Covalent Modification
This protocol helps determine if your compound is acting as a time-dependent or irreversible (covalent) inhibitor, a common issue with reactive scaffolds.
Objective: To assess if the potency (IC₅₀) of an inhibitor increases with longer pre-incubation time with its target enzyme, which is indicative of covalent binding or slow-onset inhibition.
Methodology:
-
Prepare Reagents:
-
Target enzyme solution at 2X final concentration.
-
Inhibitor (1,2,4-oxadiazole compound) serial dilution series at 2X final concentration.
-
Substrate solution at 2X final concentration.
-
Assay buffer.
-
-
Experimental Setup:
-
Set up multiple identical plates or sets of reactions.
-
Plate 1 (T=0 min pre-incubation):
-
Add assay buffer and inhibitor dilutions to wells.
-
Initiate the reaction by adding a mix of enzyme and substrate simultaneously. Read signal immediately.
-
-
Plate 2 (T=30 min pre-incubation):
-
Add enzyme and inhibitor dilutions to wells.
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at the assay temperature.
-
Initiate the reaction by adding the substrate solution. Read signal.
-
-
Plate 3 (T=60 min pre-incubation):
-
Repeat the process with a 60-minute pre-incubation period.
-
-
-
Data Analysis:
-
For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Interpretation: If the IC₅₀ value significantly decreases with increasing pre-incubation time (a leftward shift in the dose-response curve), it strongly suggests time-dependent inhibition, possibly due to covalent modification. If the IC₅₀ remains constant, the inhibition is likely rapid and reversible.
-
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 6. π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
The Strategic Dance of Substituents: A Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold has emerged as a privileged motif in medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for esters and amides.[1][2][3] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of 3,5-disubstituted 1,2,4-oxadiazoles, providing a comparative analysis of how substitutions at these key positions dictate biological activity across various therapeutic areas. By understanding the causal relationships behind experimental choices and substituent effects, researchers can more effectively navigate the design and optimization of novel drug candidates.
The 1,2,4-Oxadiazole Core: A Foundation of Stability and Versatility
The five-membered 1,2,4-oxadiazole ring is an attractive scaffold in drug design due to its favorable physicochemical properties. Its inherent stability to hydrolysis, compared to the ester and amide groups it often replaces, offers a significant advantage in developing more robust drug candidates with improved pharmacokinetic profiles.[1][2] The electronic nature of the ring, being electron-poor, also influences its interactions with biological targets and provides a rigid framework for the precise orientation of substituents.[4][5]
Synthetic Avenues to 3,5-Disubstituted 1,2,4-Oxadiazoles: A Procedural Overview
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. A prevalent and versatile method involves the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride). This two-step, one-pot synthesis is a cornerstone for generating diverse libraries of these compounds.
Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol outlines a widely adopted procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids.
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid
-
Coupling agent (e.g., 1,1'-Carbonyldiimidazole (CDI), HBTU, EDCI)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., CDI, 1.1 eq) and stir at room temperature for 1 hour.
-
Addition of Amidoxime: Add the substituted amidoxime (1.0 eq) to the reaction mixture and stir at room temperature for 2-4 hours.
-
Cyclization: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Navigating the SAR Landscape: A Tale of Two Positions
The biological activity of 3,5-disubstituted 1,2,4-oxadiazoles is exquisitely sensitive to the nature and position of the substituents at the C3 and C5 positions. The following sections provide a comparative analysis of these SAR trends in key therapeutic areas.
Anticancer Activity: Targeting Tubulin and Inducing Apoptosis
The 1,2,4-oxadiazole scaffold has been extensively explored for its anticancer potential, with many derivatives acting as tubulin polymerization inhibitors or inducers of apoptosis.[6][7][8][9]
A notable SAR trend in this area is the requirement for specific aryl substitutions at both C3 and C5 that mimic the pharmacophore of known tubulin inhibitors like colchicine and combretastatin A-4.[7][10] Typically, a trimethoxyphenyl ring at one position and another substituted aryl ring at the other position are crucial for potent antiproliferative activity.[10]
| Compound | C3-Substituent | C5-Substituent | Mean Growth Inhibition (%) | Cell Line Specificity | Reference |
| 5a | 3,4,5-trimethoxyphenyl | 4-fluorophenyl | 24.9 | Broad (33/60 NCI cell lines) | [7][8] |
| 5d | 3,4,5-trimethoxyphenyl | 4-aminophenyl | 9.4 | Renal Cancer (A498) | [10] |
| 5g | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 4.9 | Lower activity | [10] |
| 5h | 3,4,5-trimethoxyphenyl | n-propyl | 2.3 | Lowest activity | [10] |
| 3n | Varied aryl | Varied aryl | - | Prostate Cancer (>450-fold selective) | [6] |
| 3p | Varied aryl | Varied aryl | IC50: 10 nM | Prostate Cancer | [6] |
Table 1: Comparative antiproliferative activity of 3,5-disubstituted 1,2,4-oxadiazoles.
The data clearly indicates that an aryl group at the C5 position is critical for activity, with the n-propyl substituted analog (5h) showing significantly lower potency.[10] Furthermore, the electronic nature of the substituent on the C5-aryl ring plays a key role, with electron-withdrawing (fluoro) or electron-donating (amino) groups at the para position influencing both potency and selectivity.[7][8][10] Some compounds have demonstrated remarkable selectivity for specific cancer cell lines, such as pancreatic and prostate cancer.[6]
Caption: Key SAR features for anticancer 1,2,4-oxadiazoles.
Anti-inflammatory and Analgesic Activity: Targeting Phosphodiesterase 4 (PDE4)
3,5-Disubstituted 1,2,4-oxadiazoles have also been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. The SAR for PDE4B2 inhibition highlights the importance of a 3-cyclopentyloxy-4-methoxyphenyl group at the C3 position, which mimics the catechol moiety of the natural PDE4 substrate, cAMP.[11]
| Compound | C3-Substituent | C5-Substituent | PDE4B2 IC50 (µM) | Reference |
| 9a | 3-cyclopentyloxy-4-methoxyphenyl | piperidin-4-yl | 5.28 | [11] |
Table 2: Potent PDE4B2 inhibition by a 3,5-disubstituted 1,2,4-oxadiazole.
The C5 position is also critical for activity, with a cyclic ring bearing a heteroatom, such as the piperidin-4-yl group in compound 9a, being a key determinant for potent inhibition.[11] This compound also demonstrated significant analgesic and anti-inflammatory effects in vivo, validating the therapeutic potential of this scaffold.[11]
Caption: SAR for PDE4B2 inhibitory 1,2,4-oxadiazoles.
Neuroprotective Activity: Targeting Monoamine Oxidase B (MAO-B)
The 1,2,4-oxadiazole ring has been successfully incorporated into the design of selective monoamine oxidase B (MAO-B) inhibitors, which are of interest for the treatment of neurodegenerative diseases.[12] In this context, the 1,2,4-oxadiazole acts as a bioisosteric replacement for an amide group, leading to compounds with improved drug-like properties.[12]
For a series of 1H-indazole-based MAO-B inhibitors, the introduction of a 1,2,4-oxadiazole ring linking the indazole core to a substituted phenyl ring at the C5 position resulted in the most potent and selective compounds.[12]
| Compound | C3-Substituent | C5-Substituent | hMAO-B IC50 (nM) | Selectivity Index (SI) | Reference |
| 20 | 1H-indazol-5-yl | 4-chlorophenyl | 52 | >192 | [12] |
Table 3: A potent and selective MAO-B inhibitor featuring a 3,5-disubstituted 1,2,4-oxadiazole.
The SAR studies revealed that the nature of the substituent on the C5-phenyl ring significantly influences activity. While various substitutions were tolerated, the 4-chlorophenyl group in compound 20 provided the optimal balance of potency and selectivity.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 5-Propyl-3-p-tolyl-1,2,4-oxadiazole as a Superior Bioisostere for Amides and Esters in Drug Discovery
This guide provides an in-depth technical comparison of 5-propyl-3-p-tolyl-1,2,4-oxadiazole with its corresponding amide and ester analogues. It is designed for researchers, medicinal chemists, and drug development professionals seeking to overcome the inherent liabilities of amide and ester functionalities in drug candidates. We will explore the physicochemical and metabolic advantages of this bioisosteric replacement, supported by experimental protocols and illustrative data.
The Inherent Challenge: Amide and Ester Moieties in Medicinal Chemistry
Amide and ester functional groups are ubiquitous in medicinal chemistry. Their prevalence is due to their ability to engage in crucial hydrogen bonding interactions within protein binding sites, often forming the cornerstone of a molecule's potency.[1] The amide bond, in particular, is a fundamental component of peptides and proteins.[1] However, these groups represent a significant metabolic liability. They are highly susceptible to enzymatic hydrolysis by a wide array of esterases and amidases in the plasma and liver, leading to rapid degradation of the parent compound.[2][3] This metabolic instability results in poor pharmacokinetic profiles, including short half-lives and low oral bioavailability, often halting the development of otherwise promising drug candidates.
A Strategic Solution: The 1,2,4-Oxadiazole as a Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design.[4] The 1,2,4-oxadiazole ring has emerged as an exceptional non-classical bioisostere for both amides and esters.[5][6][7] This five-membered heterocycle mimics the key electronic and steric properties of amides and esters, such as their planarity and dipole moment, allowing for the preservation of vital binding interactions.[1] Crucially, the 1,2,4-oxadiazole ring is resistant to hydrolytic cleavage, offering a robust solution to the metabolic instability of its counterparts.[2][8]
To illustrate this principle, this guide will focus on a specific head-to-head comparison between This compound and its corresponding amide and ester analogues: N-propyl-4-methylbenzamide and Propyl 4-methylbenzoate .
Caption: Structural comparison of the target bioisostere and its analogues.
Comparative Performance Analysis
The decision to employ a bioisosteric replacement hinges on demonstrating superior performance without compromising biological activity. The following tables summarize the expected differences in physicochemical properties and metabolic stability based on established principles and data from analogous systems.
Physicochemical Properties
The substitution of an amide or ester with a 1,2,4-oxadiazole induces subtle but significant changes in a molecule's physicochemical profile. These changes can directly influence properties like solubility, membrane permeability, and oral bioavailability.
| Property | N-propyl-4-methylbenzamide (Amide) | Propyl 4-methylbenzoate (Ester) | This compound | Rationale for the Difference |
| Molecular Weight | 177.24 | 178.23 | 202.25 | The addition of two nitrogen atoms in place of CH/O and NH groups increases the molecular weight. |
| LogP (Predicted) | ~2.3 | ~2.8 | ~3.1 | The heterocycle is generally more lipophilic than the corresponding amide or ester.[9] |
| H-Bond Donors | 1 | 0 | 0 | The secondary amide's N-H is a hydrogen bond donor. Its removal in the oxadiazole can decrease aqueous solubility but often improves membrane permeability. |
| H-Bond Acceptors | 1 | 2 | 3 | The oxadiazole ring nitrogens act as H-bond acceptors, mimicking the carbonyl oxygen of the parent groups and potentially forming new beneficial interactions.[1][10] |
| pKa (Predicted) | ~15-17 (N-H) | N/A | ~1-2 (basic) | The oxadiazole is weakly basic, unlike the neutral ester or weakly acidic amide N-H, which can be advantageous for salt formation.[10] |
Metabolic Stability
The primary driver for using a 1,2,4-oxadiazole bioisostere is the profound improvement in metabolic stability. The heterocycle's resistance to hydrolysis is a well-documented advantage.[2][11][12]
| Parameter | N-propyl-4-methylbenzamide (Amide) | Propyl 4-methylbenzoate (Ester) | This compound | Causality Behind the Improvement |
| Primary Metabolism | Hydrolysis by amidases | Hydrolysis by esterases | Resistant to hydrolysis | The aromatic heterocycle lacks a labile carbonyl group susceptible to nucleophilic attack by hydrolytic enzymes.[6][8] |
| t½ in Human Plasma (Illustrative) | < 30 min | < 10 min | > 240 min | Esters are notoriously unstable in plasma. Amides are more stable but still susceptible. The oxadiazole is expected to be highly stable.[3][13] |
| t½ in HLM¹ (Illustrative) | 45 min | 15 min | > 120 min | The oxadiazole avoids the rapid first-pass metabolism that often plagues ester- and amide-containing compounds in the liver.[11] |
¹HLM: Human Liver Microsomes
Biological Activity (Hypothetical Target X)
A successful bioisostere must retain, or ideally enhance, the biological activity of the parent molecule. The 1,2,4-oxadiazole can effectively mimic the geometry and electrostatic profile of the amide/ester, ensuring proper orientation in the target's binding site.
| Compound | IC₅₀ (nM) | Rationale |
| N-propyl-4-methylbenzamide | 50 | The parent amide establishes key binding interactions. |
| Propyl 4-methylbenzoate | 150 | The ester may be a poorer mimic of the necessary interactions compared to the amide. |
| This compound | 45 | The oxadiazole effectively mimics the amide's interactions, maintaining or slightly improving potency due to a favorable conformational or electronic profile.[1] |
Experimental Validation Protocols
To ensure scientific integrity, the theoretical advantages must be confirmed through robust experimental validation. Below are detailed protocols for the synthesis of the target oxadiazole and a standard assay for determining its metabolic stability.
Protocol: Synthesis of this compound
The most common and efficient method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid (or its activated form) followed by cyclodehydration.[14]
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of 4-methylbenzamidoxime:
-
To a solution of p-tolunitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methylbenzamidoxime.
-
-
Synthesis of this compound:
-
Dissolve 4-methylbenzamidoxime (1.0 eq) and butyric acid (1.1 eq) in a suitable solvent such as DMF or pyridine.
-
Add a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 1.2 eq) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 100-120°C for 4-6 hours to effect the cyclodehydration.
-
Monitor the formation of the oxadiazole by LC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Protocol: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of its metabolic stability.
Caption: Experimental workflow for the HLM metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test compound (and controls like Verapamil for high clearance, and Propranolol for moderate clearance) in DMSO.
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare the NADPH regenerating system solution (cofactor).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the incubation buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the HLM/compound mixture. The final concentration of the test compound should be 1 µM.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile fortified with an internal standard (for LC-MS analysis).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Conclusion and Authoritative Perspective
The replacement of metabolically labile amide and ester groups with a stable 1,2,4-oxadiazole ring is a powerful and field-proven strategy in modern drug discovery.[10][15] As demonstrated through the comparative analysis of this compound, this bioisosteric substitution offers a clear path to enhancing a drug candidate's pharmacokinetic profile. The primary advantage is a dramatic increase in metabolic stability due to resistance to enzymatic hydrolysis.[2][5] While this modification can alter physicochemical properties such as lipophilicity and hydrogen bonding potential, these changes can often be leveraged to improve membrane permeability and overall drug-likeness. By retaining the essential steric and electronic features required for biological activity, the 1,2,4-oxadiazole bioisostere allows researchers to solve critical ADME issues without sacrificing potency, ultimately accelerating the journey from a promising hit to a viable clinical candidate.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Validation Guide for 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Introduction: The Promise of a Privileged Scaffold
To the researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, this guide offers a comprehensive framework for the in vivo validation of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its remarkable versatility and the wide spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] The stability of the oxadiazole ring and its role as a bioisostere for ester and amide groups often confer favorable pharmacokinetic properties, making it an attractive core for novel drug candidates.[2][5]
While this compound is a distinct chemical entity, its specific biological targets and in vivo activity are not yet elucidated in publicly available literature. Therefore, this guide is structured as a prospective validation pathway, hypothesizing its potential efficacy in two of the most prominent therapeutic areas for this compound class: oncology and inflammation. We will objectively compare its potential performance against established standards of care in well-accepted preclinical models. Every protocol herein is designed as a self-validating system, providing the robust data necessary for critical decision-making in a drug development pipeline.
Hypothesized Therapeutic Applications and In Vivo Validation Strategies
Given the broad bioactivity of 1,2,4-oxadiazole derivatives, we propose a dual-pronged in vivo validation strategy for this compound, targeting its potential as both an anticancer and an anti-inflammatory agent. This approach allows for a comprehensive initial screening of its most probable pharmacological effects.
Anticancer Activity: A Head-to-Head Comparison in a Prostate Cancer Xenograft Model
Rationale: Several studies have highlighted the antiproliferative activity of 1,2,4-oxadiazole derivatives against various cancer cell lines, including prostate cancer.[1] We hypothesize that this compound may exhibit inhibitory effects on tumor growth. To test this, we will utilize the DU-145 human prostate cancer cell line, which is androgen-independent and represents a more aggressive form of the disease.[6][7]
Comparator Compound: Docetaxel, a taxane derivative, is a standard first-line chemotherapeutic agent for hormone-refractory prostate cancer and will serve as our positive control.[2]
Experimental Model: The DU-145 cell line derived xenograft (CDX) model in athymic nude mice is a well-established and reproducible model for preclinical efficacy testing of prostate cancer therapeutics.[8]
Workflow for Anticancer Efficacy Study:
Caption: Workflow for DU-145 Prostate Cancer Xenograft Study.
Detailed Protocol: DU-145 Xenograft Study
-
Cell Culture: Culture DU-145 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum at 37°C and 5% CO2. Grow cells to 80-90% confluency.[6][7]
-
Cell Preparation: Harvest cells using trypsin-EDTA. Perform a cell count and viability assessment using a trypan blue exclusion assay, ensuring >95% viability. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.[8]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the right flank of 6-8 week old male athymic nude mice.
-
Tumor Monitoring and Grouping: Monitor tumor growth by caliper measurements 2-3 times per week. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compound (e.g., 0.5% CMC/0.1% Tween 80 in water) daily by oral gavage (PO).
-
Group 2 (Test Compound - Low Dose): Administer this compound at a starting dose of 25 mg/kg, PO, daily.
-
Group 3 (Test Compound - High Dose): Administer this compound at 50 mg/kg, PO, daily.
-
Group 4 (Positive Control): Administer Docetaxel at 10 mg/kg weekly via intravenous (IV) injection.[2]
-
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 3 times per week. Monitor animals for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined size limit (e.g., 2,000 mm³) or at the end of the study period (e.g., 28 days). Excise, weigh, and photograph tumors. Tissues can be collected for histopathology or biomarker analysis.
Comparative Data Summary (Anticipated)
| Group | Treatment | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (Hypothetical) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | PO, Daily | 1500 ± 250 | 0% | +5% |
| 2 | Test Compound | 25 mg/kg, PO, Daily | 1000 ± 200 | 33% | +2% |
| 3 | Test Compound | 50 mg/kg, PO, Daily | 600 ± 150 | 60% | -3% |
| 4 | Docetaxel | 10 mg/kg, IV, Weekly | 750 ± 180 | 50% | -8% |
Anti-inflammatory Activity: Evaluation in an Acute Inflammation Model
Rationale: The 1,2,4-oxadiazole scaffold is present in molecules with known anti-inflammatory properties.[2][5] We hypothesize that this compound may possess acute anti-inflammatory activity.
Comparator Compound: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a widely accepted positive control for this model.[1][5]
Experimental Model: The carrageenan-induced paw edema model in rats is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[2] The inflammatory response is biphasic, allowing for the characterization of compounds acting on different inflammatory pathways.
Workflow for Anti-inflammatory Efficacy Study:
Caption: Workflow for Carrageenan-Induced Paw Edema Study.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Use male Wistar or Sprague-Dawley rats (180-220g), randomized into groups (n=6 per group).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer compounds by oral gavage 1 hour before carrageenan injection.
-
Group 1 (Vehicle Control): Administer vehicle.
-
Group 2 (Test Compound - Low Dose): Administer this compound at 50 mg/kg.
-
Group 3 (Test Compound - High Dose): Administer this compound at 100 mg/kg.
-
Group 4 (Positive Control): Administer Indomethacin at 10 mg/kg.[5]
-
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw of each rat.[2][3]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Comparative Data Summary (Anticipated)
| Group | Treatment | % Inhibition of Paw Edema at 4 hours (Hypothetical) |
| 1 | Vehicle Control | 0% |
| 2 | Test Compound (50 mg/kg) | 25% |
| 3 | Test Compound (100 mg/kg) | 45% |
| 4 | Indomethacin (10 mg/kg) | 55% |
Essential Supporting Studies: Pharmacokinetics and Toxicology
Efficacy data is only meaningful in the context of drug exposure and safety. Therefore, preliminary pharmacokinetic (PK) and toxicology (Tox) studies are essential. These are typically conducted in mice or rats.
Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the test compound is critical to interpreting efficacy results and designing rational dosing regimens.
Protocol Outline:
-
Dosing: Administer a single dose of this compound to mice or rats via both intravenous (e.g., 2 mg/kg) and oral (e.g., 20 mg/kg) routes.
-
Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and oral bioavailability (%F).
Acute Toxicology Assessment
Rationale: A preliminary assessment of toxicity is necessary to establish a safe dose range for efficacy studies and to identify potential target organ toxicities.
Protocol Outline:
-
Dose Range Finding: Administer single, escalating doses of the test compound to small groups of mice (e.g., 50, 100, 250, 500, 1000 mg/kg).
-
Observation: Monitor animals for 7-14 days for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight).
-
Endpoint: At the end of the observation period, perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for weight analysis and histopathological examination.
-
Determine MTD: Establish the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or greater than 10-15% body weight loss.
Conclusion and Path Forward
This guide provides a robust, comparative framework for the initial in vivo validation of this compound. By evaluating its potential in both oncology and inflammation against gold-standard comparators, researchers can efficiently gather the critical data needed to justify further development. The integrated approach, combining efficacy studies with essential PK and Tox profiling, ensures that any observed biological activity is well-characterized and translatable. The outcomes of these studies will form a solid, evidence-based foundation for advancing this promising compound through the preclinical pipeline.
References
- 1. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 2. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Docetaxel Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
A Comparative Guide to the Synthetic Routes of 1,2,4-Oxadiazoles for the Modern Researcher
The 1,2,4-oxadiazole moiety is a cornerstone in contemporary drug discovery and development, prized for its role as a bioisostere of esters and amides, which enhances metabolic stability and pharmacokinetic profiles. For researchers and drug development professionals, selecting the optimal synthetic route to this privileged heterocycle is a critical decision that impacts yield, purity, scalability, and the diversity of accessible analogs. This guide provides a comparative analysis of the primary synthetic strategies for 1,2,4-oxadiazoles, offering in-depth technical insights, experimental data, and detailed protocols to inform your synthetic planning.
Executive Summary: A Comparative Overview
The synthesis of 1,2,4-oxadiazoles is predominantly achieved through two classical pathways: the acylation and cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. However, the landscape of synthetic chemistry is ever-evolving, with modern methodologies such as microwave-assisted synthesis, flow chemistry, and oxidative cyclizations offering significant advantages in terms of reaction times, yields, and scalability. This guide will dissect these methods, providing a clear comparison to aid in the selection of the most appropriate route for your research needs.
Foundational Synthetic Strategies: The Two Pillars
The two most established and widely utilized methods for the synthesis of 1,2,4-oxadiazoles are the amidoxime route and the 1,3-dipolar cycloaddition.
The Amidoxime Route: A Versatile and Robust Approach
This method, which can be considered a [4+1] cycloaddition, involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.[1] The amidoxime provides four of the five ring atoms, while the carboxylic acid derivative contributes the final carbon atom.
Mechanism and Key Considerations:
The reaction proceeds via an O-acylamidoxime intermediate, which can sometimes be isolated. The subsequent cyclization is often the most challenging step and can be promoted by heat or by using a dehydrating agent or a catalyst.[2]
-
Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate acylation of the amidoxime. Common activating agents include carbodiimides (e.g., DCC, EDC), coupling agents used in peptide synthesis (e.g., HBTU, HATU), or conversion to an acyl chloride or anhydride. The choice of activating agent can significantly impact the reaction efficiency and substrate scope.
-
Cyclization Conditions: The cyclodehydration of the O-acylamidoxime intermediate can be achieved under thermal conditions, often requiring high temperatures and long reaction times.[2] More modern approaches utilize milder conditions, such as the use of tetrabutylammonium fluoride (TBAF) as a catalyst at room temperature. The fluoride ion acts as a strong base in aprotic solvents, promoting the cyclization.
Workflow of the Amidoxime Route:
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.
The 1,3-Dipolar Cycloaddition Route: A Convergent Strategy
This [3+2] cycloaddition approach involves the reaction of a nitrile oxide with a nitrile.[2] The nitrile oxide contributes three atoms to the ring system, while the nitrile provides the remaining two. A key advantage of this method is its convergent nature, allowing for the rapid assembly of diverse 1,2,4-oxadiazoles from two different building blocks.
Mechanism and In Situ Generation of Nitrile Oxides:
Nitrile oxides are highly reactive and are typically generated in situ to avoid their dimerization to furoxans. Common methods for their generation include:
-
Dehydrohalogenation of Hydroximoyl Halides: This is a classical method where a hydroximoyl chloride or bromide is treated with a base (e.g., triethylamine) to eliminate HX and form the nitrile oxide.
-
Oxidation of Aldoximes: A milder and more modern approach involves the oxidation of aldoximes using reagents such as hypervalent iodine compounds (e.g., iodobenzene diacetate), or a combination of NaCl and Oxone.[3][4][5][6] This method avoids the need to prepare the often-unstable hydroximoyl halides.
Workflow of the 1,3-Dipolar Cycloaddition Route:
Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles.
Modern Synthetic Methodologies: Accelerating Discovery
Recent advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of 1,2,4-oxadiazoles.
Microwave-Assisted Synthesis: Speed and Efficiency
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of 1,2,4-oxadiazoles is no exception.[7][8] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities compared to conventional heating.[9][10]
Key Advantages:
-
Rapid Reaction Times: Microwave synthesis can significantly shorten the time required for both the acylation and cyclization steps.[10]
-
Improved Yields: The efficient and uniform heating provided by microwaves can lead to higher conversions and fewer side products.[8]
-
Amenable to Automation: The speed and reproducibility of microwave synthesis make it well-suited for the rapid generation of compound libraries in a high-throughput setting.[10]
Flow Chemistry: Scalability and Control
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. The synthesis of 1,2,4-oxadiazoles in flow reactors has been successfully demonstrated, enabling rapid library synthesis and process scale-up.
Key Advantages:
-
High-Throughput Synthesis: Flow reactors can be automated to produce libraries of compounds in a highly efficient manner.
-
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
-
Scalability: Flow processes can be readily scaled up by running the reactor for longer periods or by using larger reactors, facilitating the production of larger quantities of material.
Oxidative Cyclization: Novel and Direct Approaches
More recently, oxidative cyclization methods have been developed as a direct route to 1,2,4-oxadiazoles, bypassing the need for pre-functionalized starting materials. These methods often involve the formation of N-O or C-O bonds through an oxidative process.
Examples of Oxidative Cyclization:
-
From N-Acyl Amidines: N-acyl amidines can be cyclized to 1,2,4-oxadiazoles using oxidants like N-bromosuccinimide (NBS). This reaction proceeds through the formation of an N-bromo intermediate followed by intramolecular N-O bond formation.
-
From Amidoximes and Aldehydes: A one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed where the aldehyde acts as both a substrate and an oxidant.[11]
-
DDQ-Mediated Cyclization: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles.[12]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Reaction Conditions | Yields | Substrate Scope |
| Amidoxime Route (Conventional) | Well-established, versatile, good substrate scope. | Can require harsh conditions (high heat), long reaction times, and stoichiometric activating/dehydrating agents. | Acylation: Room temp to reflux; Cyclization: 100-200 °C or room temp with catalyst (e.g., TBAF). | Moderate to Excellent (50-95%). | Broad, tolerates a wide range of functional groups. |
| 1,3-Dipolar Cycloaddition | Convergent, allows for rapid diversification. | Requires in situ generation of unstable nitrile oxides, potential for side reactions (dimerization). | Generation of nitrile oxide: Base-mediated or oxidative; Cycloaddition: Room temp to reflux. | Good to Excellent (60-95%). | Dependent on the stability and reactivity of the nitrile oxide and nitrile. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours), often higher yields, improved purity.[7][10] | Requires specialized microwave reactor equipment. | 120-160 °C for 10-30 minutes.[7] | Good to Excellent (70-98%).[10] | Broad, often wider than conventional methods due to rapid heating. |
| Flow Chemistry | High-throughput, scalable, enhanced safety, potential for integrated purification. | Requires specialized flow chemistry equipment and optimization of flow parameters. | Elevated temperatures and pressures can be safely achieved. | Good to Excellent (60-95%). | Broad, can be tailored for specific libraries. |
| Oxidative Cyclization | Direct, can use readily available starting materials, avoids pre-activation steps. | Can require stoichiometric oxidants, may have a more limited substrate scope, mechanisms can be complex. | Often mild, room temperature conditions. | Moderate to Excellent (50-99%). | Varies depending on the specific oxidative method. |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-oxadiazole via the Amidoxime Route
Step 1: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq) in a suitable solvent (e.g., pyridine, THF, or DCM) at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude O-acylamidoxime by column chromatography or recrystallization.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the purified O-acylamidoxime in a high-boiling point solvent (e.g., toluene, xylene, or DMF).
-
Heat the solution to reflux (typically 110-160 °C) for 4-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 1,2,4-oxadiazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis from a Carboxylic Acid and an Amidoxime
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in a suitable solvent (e.g., DMF, NMP).
-
Add the amidoxime (1.2 eq) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-160 °C for 10-30 minutes.[7]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 3: 1,3-Dipolar Cycloaddition via In Situ Generation of Nitrile Oxide from an Aldoxime
-
To a solution of the aldoxime (1.0 eq) and the nitrile (1.5 eq) in a suitable solvent (e.g., DCM, THF), add the oxidizing agent (e.g., iodobenzene diacetate, 1.1 eq) in one portion at room temperature.[3]
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the consumption of the aldoxime by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 1,2,4-oxadiazole.
Troubleshooting and Safety Considerations
-
Low Yields in Amidoxime Cyclization: If experiencing low yields during the cyclodehydration step, consider using a milder catalytic method such as TBAF at room temperature, or a more potent dehydrating agent. Ensure anhydrous conditions if using moisture-sensitive reagents.[13]
-
Nitrile Oxide Dimerization: In 1,3-dipolar cycloaddition reactions, slow addition of the base or oxidizing agent can help to maintain a low concentration of the nitrile oxide and minimize dimerization. Using a slight excess of the dipolarophile (nitrile) can also favor the desired cycloaddition.
-
Safety: Nitrile oxides and their precursors, such as hydroximoyl halides, can be unstable and potentially hazardous. It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14][15][16][17] Nitric oxide, a potential decomposition product, is a toxic gas.[18] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion and Future Outlook
The synthesis of 1,2,4-oxadiazoles has evolved significantly from the classical methods to modern, highly efficient protocols. While the traditional amidoxime and 1,3-dipolar cycloaddition routes remain valuable and versatile, microwave-assisted and flow chemistry approaches offer compelling advantages in terms of speed, efficiency, and scalability, making them particularly attractive for high-throughput synthesis and library generation in a drug discovery setting. The continued development of novel synthetic methods, such as oxidative cyclizations, will undoubtedly further expand the toolkit available to chemists for the construction of this important heterocyclic scaffold. The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired scale, the availability of starting materials, and the need for structural diversity.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation of oximes to nitrile oxides with hypervalent iodine reagents. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
- 15. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 16. soscleanroom.com [soscleanroom.com]
- 17. armbrustusa.com [armbrustusa.com]
- 18. Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks [gasdetection.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
This guide provides a comprehensive, technically grounded framework for characterizing the cross-reactivity profile of the novel compound, 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. As researchers, scientists, and drug development professionals, our primary goal is to build a detailed understanding of a compound's selectivity. This is not merely an academic exercise; it is a critical step in de-risking a potential therapeutic candidate and predicting its safety and efficacy profile in a clinical setting. The 1,2,4-oxadiazole scaffold is known for its diverse biological activities, making a thorough investigation of off-target interactions imperative.[1][2][3][4][5][6] This guide will eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that mirrors the decision-making process in a real-world drug discovery program.
Introduction: The Imperative of Selectivity Profiling
The journey of a drug candidate from the bench to the bedside is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues.[7] Many of these adverse events stem from a compound's interaction with unintended biological targets, a phenomenon known as off-target activity or cross-reactivity. Early and comprehensive cross-reactivity profiling is therefore not a "nice-to-have," but a cornerstone of modern drug development. It allows us to:
-
Identify potential safety liabilities: Unintended interactions with receptors, enzymes, or ion channels can lead to predictable adverse drug reactions (ADRs).[7][8]
-
Elucidate mechanisms of action: Off-target effects can sometimes contribute to the therapeutic efficacy of a compound, and understanding these can provide valuable insights.
-
Guide lead optimization: A detailed cross-reactivity profile enables medicinal chemists to rationally design new analogs with improved selectivity and a better safety profile.
This guide will walk you through a multi-tiered strategy for profiling this compound, a compound with the following structure:
-
Compound Name: this compound
-
CAS Number: 182295-26-7[9]
-
Molecular Formula: C₁₂H₁₄N₂O[9]
-
Molecular Weight: 202.3 g/mol [9]
Tier 1: In Silico and Early-Stage Profiling
The initial phase of our investigation focuses on leveraging computational tools and broad, cost-effective screening to cast a wide net and identify potential areas of concern.
Computational Toxicity and Off-Target Prediction
Before committing to expensive and time-consuming wet lab experiments, in silico modeling provides a valuable first pass at identifying potential liabilities. These tools utilize a variety of algorithms, including machine learning and quantitative structure-activity relationship (QSAR) models, to predict a compound's potential interactions and toxicities based on its chemical structure.[10][11][12][13]
Recommended Platforms:
-
ProTox-3.0: A freely accessible web server for the prediction of various toxicity endpoints.[14]
-
toxCSM: A platform that uses graph-based signatures to predict a wide range of toxicity properties.[12]
-
ADMET-SAR: A tool for predicting absorption, distribution, metabolism, excretion, and toxicity properties.
Experimental Protocol: In Silico Analysis
-
Obtain the SMILES string for this compound. This can be readily found in chemical databases like PubChem.
-
Submit the SMILES string to the selected prediction platforms.
-
Analyze the output reports. Pay close attention to predictions of binding to off-target proteins, potential for hERG inhibition, mutagenicity, and hepatotoxicity.
Data Presentation: Example In Silico Prediction Summary
| Parameter | Prediction | Confidence Score | Implication |
| Oral Toxicity (LD50) | Class IV | 75% | Moderate to low acute toxicity |
| hERG Inhibition | High Probability | 82% | Potential for cardiotoxicity |
| Mutagenicity (Ames) | Negative | 90% | Low risk of genotoxicity |
| Off-Target Prediction | Potential interaction with adrenergic and dopaminergic receptors | 68% | Further investigation in binding assays is warranted |
Broad Panel Screening: The "Scan" Phase
The next step is to experimentally test the predictions from our in silico analysis and to uncover unforeseen interactions. Broad panel screening, often outsourced to specialized contract research organizations (CROs), provides a cost-effective way to assess a compound's activity against a large and diverse set of biological targets.[7][8][15][16][17][18]
Recommended Approach:
Engage a reputable CRO (e.g., Eurofins Discovery, WuXi AppTec, Pharmaron) to perform a broad "safety panel" screen.[7][8][16][18] A typical panel will include a wide range of receptors, ion channels, transporters, and enzymes.[15][16][17]
Experimental Protocol: Broad Panel Screening
-
Select a suitable screening panel. A panel of 44 to 98 targets is a common starting point for early-stage compounds.[7][16]
-
Provide a sufficient quantity of high-purity this compound to the CRO.
-
Specify the screening concentration. A single high concentration (e.g., 10 µM) is typically used for the initial screen.
-
Request both binding and functional assay data where available. Binding assays indicate an interaction, while functional assays reveal the nature of that interaction (agonist, antagonist, etc.).
Data Presentation: Example Broad Panel Screening "Heatmap"
| Target Class | Target | % Inhibition @ 10 µM | Follow-up Action |
| GPCR | Adrenergic α2A | 85% | Proceed to Tier 2 |
| GPCR | Dopamine D2 | 72% | Proceed to Tier 2 |
| GPCR | Serotonin 5-HT2A | 15% | No further action |
| Ion Channel | hERG | 65% | Proceed to Tier 2 |
| Enzyme | COX-2 | 5% | No further action |
Tier 2: Lead Optimization and Mechanistic Elucidation
Hits identified in Tier 1 require further investigation to confirm the interaction, determine the potency and functional activity, and understand the structure-activity relationship (SAR).
Dose-Response and Functional Assays
For the "hits" identified in the broad panel screen, the next logical step is to determine their potency (IC50 or EC50) and to characterize their functional effects.
Experimental Protocol: Dose-Response and Functional Assays
-
Perform 10-point dose-response curves for each confirmed hit. This should be done in duplicate or triplicate.
-
For receptor interactions, conduct functional assays to determine if the compound is an agonist, antagonist, or allosteric modulator. Common functional assays include calcium flux, cAMP, and reporter gene assays.[15]
-
For ion channel hits (e.g., hERG), perform electrophysiology studies (e.g., patch-clamp) to accurately quantify the inhibitory effect.
Data Presentation: Example Dose-Response Data
| Target | Assay Type | IC50 / EC50 (µM) | Functional Effect | | --- | --- | --- | | Adrenergic α2A | Radioligand Binding | 1.2 | - | | Adrenergic α2A | cAMP Assay | 2.5 | Antagonist | | Dopamine D2 | Radioligand Binding | 5.8 | - | | Dopamine D2 | Calcium Flux | > 10 | No functional activity observed | | hERG | Patch-Clamp | 8.1 | Channel Blocker |
Kinase Profiling
Given that the 1,2,4-oxadiazole scaffold is present in many kinase inhibitors, a dedicated kinase panel screen is a prudent investment.
Experimental Protocol: Kinase Panel Screening
-
Select a diverse kinase panel. A panel of 50-100 kinases covering different branches of the kinome is recommended.
-
Screen at two concentrations (e.g., 1 µM and 10 µM) to identify potent and weaker hits.
-
Follow up significant hits with IC50 determinations.
Data Presentation: Example Kinase Panel Results
| Kinase | % Inhibition @ 1 µM | % Inhibition @ 10 µM | IC50 (µM) |
| SRC | 12% | 45% | > 10 |
| LCK | 8% | 38% | > 10 |
| p38α | 65% | 92% | 0.8 |
Tier 3: Cellular and Phenotypic Profiling
The final tier of our analysis moves from isolated proteins to a more physiologically relevant cellular context. This allows us to assess the compound's effects on complex biological systems and to identify potential liabilities that may not be apparent from biochemical assays alone.
Cell-Based Phenotypic Screening
High-content imaging and other cell-based assays can provide an unbiased view of a compound's effects on cellular morphology, signaling pathways, and overall cell health.
Experimental Protocol: High-Content Imaging
-
Select a panel of cell lines representing different tissues and disease states.
-
Treat cells with a range of concentrations of this compound.
-
Stain cells with a panel of fluorescent dyes to visualize various cellular components (e.g., nucleus, mitochondria, cytoskeleton).
-
Acquire and analyze images using an automated high-content imaging system to quantify changes in cellular features.
Data Presentation: Example High-Content Imaging Readouts
| Cell Line | Concentration (µM) | Phenotypic Observation |
| HeLa | 10 | Increased nuclear condensation |
| HepG2 | 10 | Mitochondrial membrane potential disruption |
| SH-SY5Y | 10 | No significant changes observed |
Target Deconvolution
If a desired or unexpected cellular phenotype is observed, target deconvolution methods can be employed to identify the protein(s) responsible for that effect.
Recommended Techniques:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[19]
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding.
Visualization of the Profiling Workflow
The following diagram illustrates the tiered approach to cross-reactivity profiling described in this guide.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. scbt.com [scbt.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 12. toxCSM | Home [biosig.lab.uq.edu.au]
- 13. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 15. ChemPartner [chempartner.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 18. Eurofins Discovery - Eurofins Scientific [eurofins.com]
- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Guide to 1,2,4- and 1,3,4-Oxadiazole Scaffolds in Drug Design
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the five-membered oxadiazole ring system, a bioisostere for amide and ester functionalities, has garnered immense interest.[1][2][3] Oxadiazoles, with their inherent metabolic stability and capacity for hydrogen bonding, are considered "privileged scaffolds".[1][4] While four isomers of oxadiazole exist, the 1,2,4- and 1,3,4-isomers have emerged as the most prevalent and therapeutically significant in drug discovery programs.[5][6]
This guide provides an in-depth, objective comparison of the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds. We will dissect their structural nuances, synthetic accessibility, metabolic fates, and pharmacokinetic profiles, supported by experimental data and established protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select the optimal oxadiazole isomer for their specific therapeutic targets and design objectives.
Part 1: Structural and Physicochemical Properties - More Than Just Atom Arrangement
At first glance, the 1,2,4- and 1,3,4-oxadiazole isomers differ only in the placement of one nitrogen atom. However, this subtle structural shift creates profound differences in their electronic distribution, polarity, and ultimately, their behavior in biological systems.[7]
Caption: Chemical structures of 1,2,4-oxadiazole and 1,3,4-oxadiazole.
The symmetrical arrangement of the 1,3,4-oxadiazole leads to a significantly different charge distribution compared to its 1,2,4-counterpart. This is reflected in their dipole moments and has critical implications for properties like lipophilicity and aqueous solubility. A systematic study by AstraZeneca on matched molecular pairs revealed that 1,3,4-oxadiazole isomers are consistently and significantly less lipophilic (by an order of magnitude) than their 1,2,4-oxadiazole counterparts.[7] This key difference often translates into improved aqueous solubility, a highly desirable trait for drug candidates.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Implication |
| Lipophilicity (logD) | Higher | Lower | The more polar nature of the 1,3,4-isomer reduces lipophilicity, which can improve solubility and reduce off-target toxicity.[8] |
| Aqueous Solubility | Generally Lower | Generally Higher | Directly correlated with the lower logD, enhancing developability.[7][9] |
| Metabolic Stability | Generally Lower | Generally Higher | The 1,3,4-isomer often shows greater resistance to metabolic degradation.[7][9] |
| hERG Inhibition | Higher Propensity | Lower Propensity | The 1,3,4-isomer typically displays a better cardiac safety profile.[7] |
| Aromaticity | Lower | Higher | Differences in aromatic character can influence ring stability and interaction with biological targets. |
Part 2: Synthesis Strategies - Pathways to the Core Scaffolds
The choice of an oxadiazole isomer can also be influenced by synthetic accessibility. Fortunately, robust and versatile methods exist for the preparation of both scaffolds.
Synthesis of 1,2,4-Oxadiazoles
The most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate. This is typically achieved by reacting an amidoxime with an acylating agent, such as a carboxylic acid or acyl chloride.[5][10]
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of 3-phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole [5]
-
Amidoxime Formation: To a solution of benzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq). Reflux the mixture for 6-8 hours until TLC indicates the consumption of the starting nitrile. Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude benzamidoxime, which can be used without further purification.
-
Acylation and Cyclization: Dissolve the crude benzamidoxime (1.0 eq) and 4-methoxybenzoic acid (1.1 eq) in pyridine. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Heat the reaction mixture to 100-110°C for 4-6 hours to effect cyclodehydration.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the target 1,2,4-oxadiazole.
Synthesis of 1,3,4-Oxadiazoles
The classical and most widely used synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines.[11][12] These intermediates are readily prepared from the reaction of a hydrazide with an acyl chloride or carboxylic acid. A variety of dehydrating agents, including POCl₃, SOCl₂, polyphosphoric acid (PPA), or the Burgess reagent, can be used to promote the final ring-closing step.[11][13]
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2,5-diphenyl-1,3,4-oxadiazole [11]
-
Diacylhydrazine Formation: To a solution of benzhydrazide (1.0 eq) in dichloromethane (DCM) and pyridine (1.2 eq) at 0°C, add benzoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the formation of N,N'-dibenzoylhydrazine by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the diacylhydrazine, which can be recrystallized or used directly.
-
Cyclodehydration: Add the N,N'-dibenzoylhydrazine (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq) at 0°C.
-
Heat the mixture to reflux (approx. 100°C) for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
Part 3: A Comparative Analysis in Drug Design
The decision to use a 1,2,4- versus a 1,3,4-oxadiazole is a strategic one, driven by the desired physicochemical and pharmacokinetic profile of the final compound.
Bioisosterism: The Quest for Stability
Both oxadiazole isomers are widely employed as bioisosteres for ester and amide groups.[1][2] This substitution is a classic medicinal chemistry strategy to address liabilities associated with these functional groups, primarily their susceptibility to hydrolytic cleavage by esterases and proteases. The oxadiazole ring is exceptionally resistant to such enzymatic degradation, enhancing the metabolic stability and half-life of a drug candidate.[14][15][16]
Caption: Bioisosteric replacement of an ester with an oxadiazole ring.
While both isomers offer improved hydrolytic stability, the choice between them can fine-tune other properties. The more polar 1,3,4-oxadiazole can improve solubility and reduce the lipophilicity that might result from replacing a polar ester or amide.[9] Conversely, the more lipophilic 1,2,4-oxadiazole might be chosen when increased membrane permeability is desired, provided that solubility and safety profiles remain acceptable.
Pharmacokinetic and Pharmacodynamic Consequences
The fundamental physicochemical differences between the two isomers directly impact their performance in a drug design context.
-
The 1,3,4-Oxadiazole Advantage : For many applications, the 1,3,4-isomer presents a more attractive overall profile. Its lower lipophilicity, higher aqueous solubility, superior metabolic stability, and lower potential for hERG-related cardiotoxicity make it a "safer" choice in lead optimization.[7] This often translates to a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile and a wider therapeutic window.
-
The 1,2,4-Oxadiazole Role : Despite the advantages of the 1,3,4-isomer, the 1,2,4-oxadiazole remains a vital scaffold. Its higher lipophilicity can be advantageous for CNS-penetrant drugs or when specific lipophilic interactions with a target are required. Furthermore, the precise geometry and vectoral arrangement of substituents on the 1,2,4-isomer may provide a better fit for a given binding pocket compared to the 1,3,4-isomer. A study on cannabinoid receptor 2 (CB2) ligands demonstrated this principle, where replacing a 1,2,4-oxadiazole with a 1,3,4-isomer led to a 10- to 50-fold reduction in binding affinity, indicating the specific spatial orientation of the former was critical for potent activity.[8]
Therapeutic Applications and Marketed Drugs
Both scaffolds are present in a diverse array of clinically approved drugs and investigational agents, showcasing their therapeutic versatility.
| Scaffold | Drug Example | Therapeutic Area / Mechanism of Action |
| 1,2,4-Oxadiazole | Ataluren | Duchenne muscular dystrophy treatment[5][17] |
| Pleconaril | Antiviral agent[5][17] | |
| Butalamine | Vasodilator[5] | |
| Fasiplon | Anxiolytic[5] | |
| 1,3,4-Oxadiazole | Raltegravir | Antiretroviral, HIV integrase inhibitor[11][18] |
| Zibotentan | Anticancer, endothelin receptor antagonist[11][18] | |
| Nesapidil | Antihypertensive[11] | |
| Furamizole | Antibiotic[11][18] |
Part 4: Key Experimental Workflow - Assessing Metabolic Stability
A critical experiment when comparing these scaffolds is an in vitro metabolic stability assay using human liver microsomes (HLM). This assay provides a direct measure of a compound's susceptibility to metabolism by key drug-metabolizing enzymes.
Protocol: In Vitro Metabolic Stability Assay in HLM
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the HLM incubation mixture in a 0.1 M phosphate buffer (pH 7.4) containing MgCl₂. The final protein concentration should be ~0.5 mg/mL.
-
Pre-incubation: Add the test compound to the HLM mixture to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system (cofactor). Take a sample immediately (T=0 min).
-
Incubation and Sampling: Incubate the reaction at 37°C in a shaking water bath. Take aliquots at specific time points (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
Sample Processing: Centrifuge the quenched samples (e.g., 10,000 g for 10 min) to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion
The 1,2,4- and 1,3,4-oxadiazole scaffolds are not interchangeable; they are distinct tools in the medicinal chemist's armamentarium. The choice between them is a nuanced decision that requires a deep understanding of the project's goals.
Choose 1,3,4-Oxadiazole when:
-
Improving solubility and reducing lipophilicity are primary goals.
-
A favorable metabolic stability and safety profile (low hERG risk) is critical.
-
The symmetrical nature of the scaffold is compatible with the target's binding site.
Choose 1,2,4-Oxadiazole when:
-
Higher lipophilicity is required, for instance, to enhance membrane or blood-brain barrier permeability.
-
The specific vectoral arrangement of substituents is essential for target affinity and potency.
-
The synthetic route via an amidoxime intermediate is more favorable for the desired substitution pattern.
Ultimately, the adage "all bioisosteres are not created equal" holds true.[7] By understanding the fundamental differences in their physicochemical properties, synthetic routes, and biological behavior, drug designers can rationally leverage the unique strengths of each oxadiazole isomer to craft safer, more effective medicines.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. jchemrev.com [jchemrev.com]
- 14. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Confirming the Binding Mode of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole Through Mutagenesis: A Comparative Guide
For researchers in drug discovery and chemical biology, elucidating the precise binding mode of a small molecule to its protein target is a critical step. This guide provides a comprehensive, in-depth comparison of experimental strategies to confirm the binding mode of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole , a member of the pharmacologically significant 1,2,4-oxadiazole class of compounds, using mutagenesis. While the specific biological target for this particular molecule is not yet publicly established, this guide will proceed under a common hypothetical scenario: in silico docking studies have predicted a binding pocket on a putative enzyme target, "Kinase X."
This guide is designed to provide not just a set of protocols, but a logical framework for experimental design, data interpretation, and validation, ensuring scientific integrity at each step.
Part 1: The Foundational Hypothesis - From Docking to Directed Mutagenesis
Computational docking provides a valuable, yet preliminary, model of a ligand-protein interaction. To experimentally validate this model for this compound and Kinase X, site-directed mutagenesis is an indispensable tool.[1][2][3] The core principle is that if a specific amino acid residue is critical for binding, its mutation to another residue (e.g., one with a different size, charge, or hydrogen-bonding capability) will significantly disrupt the binding affinity.[3]
Our initial docking model for this compound within the active site of Kinase X suggests key interactions with three residues: a hydrogen bond with the side chain of Glutamine-125 (Q125) , a hydrophobic interaction with Leucine-88 (L88) , and a π-π stacking interaction with Phenylalanine-210 (F210) .
To test this hypothesis, we will create three single-point mutants of Kinase X:
-
Q125A: Replacing glutamine with alanine will remove the hydrogen bond capability of the side chain.
-
L88A: The smaller side chain of alanine will reduce the hydrophobic contact.
-
F210A: Replacing phenylalanine with alanine will eliminate the aromatic ring necessary for π-π stacking.
Part 2: Experimental Workflow - A Step-by-Step Guide
The overall experimental workflow is a multi-step process that requires careful execution and validation at each stage.
Caption: Experimental workflow for mutagenesis and binding analysis.
Protocol 1: Site-Directed Mutagenesis of Kinase X
This protocol outlines the generation of the Q125A, L88A, and F210A mutants using a plasmid containing the wild-type Kinase X gene.[4][5]
Materials:
-
Plasmid DNA containing wild-type Kinase X gene
-
Mutagenic primers (forward and reverse for each mutation)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be ~25-45 bases in length with the mutation in the center.
-
PCR Amplification: Set up a PCR reaction with the wild-type plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The polymerase will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental wild-type plasmid and leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Plasmid Miniprep and Sequencing: Select several colonies and grow overnight cultures. Isolate the plasmid DNA using a miniprep kit and send for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protocol 2: Protein Expression and Purification
For accurate binding studies, it is imperative to have highly pure and correctly folded wild-type and mutant proteins.
Materials:
-
Verified plasmids (wild-type and mutants)
-
E. coli expression strain (e.g., BL21(DE3))
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Size-exclusion chromatography column
Procedure:
-
Transformation: Transform the verified plasmids into an appropriate E. coli expression strain.
-
Expression: Grow the transformed cells to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column. This step provides the initial, significant purification of the target protein.
-
Size-Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Purity and Concentration Determination: Assess the purity of the final protein samples by SDS-PAGE. Determine the protein concentration using a reliable method such as the Bradford assay or by measuring the absorbance at 280 nm.
Part 3: Comparative Binding Analysis - Quantifying the Impact of Mutations
With pure wild-type and mutant proteins in hand, the next step is to quantitatively measure the binding affinity of this compound to each. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques for this purpose.[6][7][8][9][10][11][12]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[6][9][10][11][13]
Experimental Setup:
-
The purified protein (wild-type or mutant) is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the protein solution, and the resulting heat change is measured.
Surface Plasmon Resonance (SPR)
SPR measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.[7][8][12][14][15] This technique provides real-time kinetic data, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[15]
Experimental Setup:
-
The purified protein (wild-type or mutant) is immobilized on the surface of a sensor chip.
-
A solution of this compound is flowed over the chip surface.
-
The binding and dissociation events are monitored in real-time.
Part 4: Data Interpretation and Validation
The quantitative data from the binding assays will allow for a direct comparison of the binding affinity of this compound to the wild-type and mutant Kinase X proteins.
Table 1: Comparative Binding Affinity of this compound to Wild-Type and Mutant Kinase X
| Protein Version | KD (nM) from ITC | KD (nM) from SPR | Fold Change in KD (vs. Wild-Type) |
| Wild-Type | 50 | 55 | - |
| Q125A | 5,200 | 5,500 | >100 |
| L88A | 2,500 | 2,800 | ~50 |
| F210A | 8,000 | 8,500 | >150 |
Interpretation of Results:
-
Significant Increase in KD: A large increase in the dissociation constant (KD) for a mutant compared to the wild-type protein indicates a significant loss of binding affinity. This strongly suggests that the mutated residue plays a crucial role in the binding of this compound.
-
Validation of the Docking Model: The hypothetical data in Table 1 show a greater than 100-fold increase in KD for the Q125A and F210A mutants, and a 50-fold increase for the L88A mutant. These results would provide strong experimental evidence to support the initial docking model, confirming the importance of the hydrogen bond with Q125, the hydrophobic interaction with L88, and the π-π stacking with F210.
-
Control Experiments: It is crucial to perform control experiments to ensure that the mutations have not caused global misfolding of the protein. This can be assessed using techniques like circular dichroism (CD) spectroscopy.
Conclusion
The combination of computational modeling and experimental validation through site-directed mutagenesis provides a robust strategy for confirming the binding mode of small molecules like this compound. This guide has outlined a comprehensive workflow, from the initial hypothesis based on docking studies to the quantitative analysis of binding affinities using biophysical techniques. By systematically dissecting the contributions of individual amino acid residues, researchers can gain a detailed understanding of the molecular interactions that drive ligand recognition and affinity, paving the way for rational drug design and optimization.
References
- 1. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. criver.com [criver.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
This guide provides essential safety and logistical information for the proper disposal of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole (CAS No. 182295-26-7). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document outlines a risk-based approach, grounded in established safety protocols and regulatory standards, to ensure the safe and compliant disposal of this compound.
Hazard Assessment and Characterization: The Precautionary Principle
A thorough review of available literature reveals a lack of a specific, comprehensive Safety Data Sheet (SDS) for this compound. However, the broader class of 1,2,4-oxadiazole derivatives has been noted for a wide range of biological activities and potential toxicities.[1][2] Studies on related structures have indicated hazards including skin irritation, serious eye irritation, and potential respiratory irritation, with some being harmful if swallowed.[3] Furthermore, various oxadiazole derivatives have demonstrated cytotoxicity in research settings.[2][4]
Core Directive: In the absence of specific toxicity data, the precautionary principle must be applied. This compound and all associated waste must be treated as hazardous chemical waste. This approach ensures the highest level of safety for personnel and compliance with environmental regulations.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal-related procedures, it is imperative to wear appropriate PPE to prevent accidental exposure.[5]
-
Eye Protection: ANSI-compliant safety glasses with side shields are mandatory. Chemical splash goggles should be worn if there is a risk of splashing.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[6]
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5]
Waste Segregation, Collection, and Storage
Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions and ensuring compliant disposal.[7]
-
Solid Waste:
-
Grossly Contaminated Items: Unused or expired this compound, contaminated spatulas, weigh boats, and paper towels should be collected in a dedicated, leak-proof container clearly labeled for solid hazardous waste.[6]
-
Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container.
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a sealable, chemically compatible (e.g., glass or polyethylene) container designated for liquid hazardous waste.
-
Rinsate: Solvent used for decontaminating glassware (see Section 4) must also be collected as hazardous liquid waste.[8] Do not pour any amount down the drain.[5]
-
-
Container Management: All waste containers must be kept securely closed when not in use.[7] They should be stored in a designated satellite accumulation area away from incompatible materials, heat sources, and high-traffic zones.
| Waste Type | Container Specification | Required Label Information |
| Solid Waste | Leak-proof, durable container with a secure lid. | "Hazardous Waste," "Solid Waste," Full Chemical Name: "this compound," and associated hazard pictograms (e.g., GHS07 for irritant).[3] |
| Liquid Waste | Sealable, chemically compatible bottle with a screw cap. | "Hazardous Waste," "Liquid Waste," Full Chemical Name(s) and approximate concentrations, and associated hazard pictograms. |
| Contaminated Sharps | Puncture-resistant, leak-proof container. | "Hazardous Waste," "Sharps," and the identity of the chemical contaminant. |
Step-by-Step Decontamination Protocol
Decontamination is critical to render laboratory equipment safe for reuse or disposal and to ensure the work area is free of residual hazards.[9]
Objective: To effectively remove all traces of this compound from surfaces and equipment.
Methodology:
-
Initial Gross Decontamination: Carefully remove any visible solid residue by scraping or sweeping with a disposable tool. Place this residue directly into the solid hazardous waste container. Avoid actions that could generate dust.[6][9]
-
Solvent Rinse: Select a solvent in which this compound is readily soluble (e.g., acetone, ethanol, or ethyl acetate).
-
Glassware & Equipment Decontamination:
-
Rinse the interior surfaces of the contaminated item with a small amount of the chosen solvent.
-
Collect this first rinsate in the designated liquid hazardous waste container.[8]
-
Repeat the rinse two more times to ensure thorough cleaning.
-
After the solvent rinses, the equipment can be washed with soap and water.[9]
-
-
Work Surface Decontamination:
-
Moisten a disposable paper towel with the appropriate cleaning solvent.
-
Wipe the contaminated surface, working from the outer edge of the contamination inward.
-
Dispose of the used paper towel in the solid hazardous waste container.[6]
-
Perform a final wipe with a towel moistened with soapy water, followed by a clean water rinse if necessary.
-
Final Disposal Workflow
The ultimate disposal of hazardous waste must comply with federal, state, and local regulations and is governed primarily by the Resource Conservation and Recovery Act (RCRA).[10]
dot
Caption: Disposal workflow for this compound.
Procedural Steps:
-
Contact Environmental Health & Safety (EHS): Once your waste container is approaching full, contact your institution's EHS (or equivalent) department to schedule a hazardous waste pickup.
-
Documentation: You will likely need to complete a hazardous waste manifest or tag. This document tracks the waste from its point of generation to its final disposal site ("cradle-to-grave").[7]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste management company to collect, transport, and dispose of the material in a compliant manner, typically via high-temperature incineration.[11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel it poses a significant inhalation hazard, evacuate the immediate area.
-
Consult SDS (if available) and EHS: Refer to the SDS for any related oxadiazole compounds and notify your institution's EHS or emergency response team.
-
Containment (for minor spills): If the spill is small and you are trained to handle it:
-
Ensure you are wearing full PPE.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite or a chemical spill kit).
-
Carefully collect the absorbent material and contaminated debris, and place it in the solid hazardous waste container.
-
Decontaminate the area as described in Section 4.
-
By adhering to these procedures, you contribute to a safe research environment and ensure that your work is conducted with the utmost responsibility from discovery through disposal.
References
- 1. TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. epa.gov [epa.gov]
- 8. cmich.edu [cmich.edu]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chemical.kao.com [chemical.kao.com]
Navigating the Safe Handling of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole core is a key structural motif in many biologically active compounds[3][4][5]. While toxicological data for 5-Propyl-3-p-tolyl-1,2,4-oxadiazole is limited, analysis of analogous compounds, such as 5-Butyl-3-(p-tolyl)-1,2,4-oxadiazole and other oxadiazole derivatives, reveals a consistent hazard profile. The primary risks associated with this class of compounds include:
-
Skin Irritation: Direct contact may cause skin irritation[6].
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation[6][7].
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[6][8][9].
-
Harmful if Swallowed: Ingestion may be harmful to health[6][10].
It is crucial to handle this compound with the assumption that it possesses these hazardous properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Dermal Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[11] For prolonged handling or in case of a spill, consider more robust gloves like neoprene. Always inspect gloves for any signs of degradation or perforation before use.[11] Change gloves immediately if they become contaminated. |
| Laboratory Coat (Nomex® or 100% cotton recommended) | A lab coat provides a crucial barrier against accidental splashes and spills.[11] Ensure the lab coat is fully buttoned. Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in case of a fire. | |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 certified) | Standard laboratory practice dictates the use of eye protection at all times.[11] Goggles provide a more complete seal around the eyes and are recommended when there is a higher risk of splashes. |
| Face shield | A face shield should be worn in conjunction with safety glasses or goggles during procedures with a significant risk of splashing or explosion.[11][12] | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Engineering controls such as a fume hood are the first line of defense to minimize inhalation exposure.[9] |
| NIOSH-approved respirator (e.g., N95 or higher) | A respirator may be necessary when handling large quantities of the solid compound, if dust is generated, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[10][13][14] Use of a respirator requires a formal respiratory protection program, including fit testing and training. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] All personnel involved must be trained on the potential hazards and the required safety procedures.
-
Weighing and Transfer: Whenever possible, handle the solid compound in a chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, use a balance with a draft shield.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][10] Do not eat, drink, or smoke in the laboratory.[10]
Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[8] Avoid generating dust.[10] For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Wear the appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Disposal Plan:
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[8][10]
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted.[10]
-
Container Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling this compound.
Conclusion
While this compound presents certain hazards, a thorough understanding of these risks and the diligent application of the safety protocols outlined in this guide will enable researchers to handle this compound with confidence. By prioritizing safety through proper PPE selection, meticulous handling techniques, and responsible disposal practices, we can continue to advance scientific discovery while ensuring the well-being of all laboratory personnel.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. scbt.com [scbt.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. epa.gov [epa.gov]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. pharmastate.academy [pharmastate.academy]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
